molecular formula C7H10N2O2 B1297310 3-(2-methyl-1H-imidazol-1-yl)propanoic acid CAS No. 24647-62-9

3-(2-methyl-1H-imidazol-1-yl)propanoic acid

Cat. No.: B1297310
CAS No.: 24647-62-9
M. Wt: 154.17 g/mol
InChI Key: UVICIJVLATWAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methyl-1H-imidazol-1-yl)propanoic acid is a chemical compound of significant interest in medicinal chemistry and biochemical research, featuring a methyl-imidazole ring linked to a propanoic acid chain. This structure places it within the class of imidazole-propanoic acid derivatives, which are recognized as versatile scaffolds in organic and medicinal chemistry . The imidazole ring is a fundamental heterocycle, known for its aromaticity and amphoteric nature, allowing it to act as both a hydrogen bond donor and acceptor. These properties are crucial for facilitating interactions with biological macromolecules, such as enzymes and receptors . Researchers value this compound as a key synthetic intermediate or building block for the development of more complex, pharmacologically active molecules. Structural analogs of this compound, particularly those containing the imidazole nucleus, have demonstrated a wide range of biological activities in scientific literature. For instance, imidazole-based compounds have been investigated as selective inhibitors of enzymes like thromboxane synthetase, a key target in cardiovascular research . Furthermore, the imidazole ring is a privileged structure in drug discovery, found in molecules with reported antiviral, anti-inflammatory, and anticancer properties . The presence of the carboxylic acid functional group enhances the molecule's utility, providing a site for further chemical modification or for forming critical ionic and hydrogen bonds with biological targets. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

3-(2-methylimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-6-8-3-5-9(6)4-2-7(10)11/h3,5H,2,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVICIJVLATWAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349589
Record name 3-(2-methyl-1H-imidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24647-62-9
Record name 3-(2-methyl-1H-imidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methyl-1H-imidazol-1-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Basic Physicochemical Properties of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the core basic physicochemical properties of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (CAS No: 24647-62-9). It is intended to serve as a foundational resource for professionals in research and drug development. This guide includes a summary of known quantitative data, detailed experimental protocols for the determination of key basic properties, and a logical workflow for pKa determination.

Core Physicochemical Properties

3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a heterocyclic compound containing both a carboxylic acid group and a basic 2-methylimidazole moiety. This bifunctional nature governs its ionization state, solubility, and potential for intermolecular interactions, which are critical parameters in pharmaceutical and chemical research.

Structural and Molecular Data
IdentifierValueSource
IUPAC Name 3-(2-methyl-1H-imidazol-1-yl)propanoic acid[1]
CAS Number 24647-62-9[1]
Molecular Formula C₇H₁₀N₂O₂[1]
Molecular Weight 154.17 g/mol [1]
Canonical SMILES CC1=NC=CN1CCC(=O)O
InChIKey UVICIJVLATWAES-UHFFFAOYSA-N[1]
Predicted Physicochemical Data

Quantitative experimental data for this specific molecule is limited in publicly accessible literature. The following table summarizes key properties predicted by computational models, which are valuable for initial assessment and experimental design.

PropertyPredicted ValueSource
pKa (basic) 4.21 ± 0.10 (for the imidazole ring)[2]
XLogP3 -0.2[1]
Water Solubility 250 mg/L[2]
Melting Point 112-114 °C[2]
Boiling Point 375.6 ± 25.0 °C[2]
Density 1.22 ± 0.1 g/cm³[2]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bond Count 3[1]

Experimental Protocols for Property Determination

While specific experimental reports for this compound are scarce, the following sections describe robust, standard methodologies widely applicable for determining the pKa of imidazole-containing compounds.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) of ionizable substances.[3][4] This protocol is suitable for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid to determine the pKa of both the carboxylic acid and the imidazole group.

Objective: To determine the pKa values by monitoring pH changes upon the addition of a titrant of known concentration.

Materials & Equipment:

  • 3-(2-methyl-1H-imidazol-1-yl)propanoic acid sample

  • High-purity water (Milli-Q or equivalent), boiled to remove CO₂

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • 0.15 M Potassium Chloride (KCl) solution (for maintaining constant ionic strength)

  • Calibrated pH meter with a glass electrode (resolution of 0.01 pH units)

  • Automatic titrator or a calibrated burette (0.01 mL resolution)

  • Thermostated reaction vessel with a magnetic stirrer

  • Inert gas (Argon or Nitrogen) supply

Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[5]

  • Sample Preparation: Accurately weigh and dissolve the compound in high-purity water to prepare a solution of known concentration (e.g., 1 mM). Add KCl solution to maintain a constant ionic strength.[4][5]

  • Initial Acidification: Place a known volume (e.g., 20 mL) of the sample solution into the thermostated vessel. Purge the solution with an inert gas to eliminate dissolved CO₂.[5] Using 0.1 M HCl, adjust the initial pH of the solution to ~1.8-2.0 to ensure full protonation of both the carboxylate and imidazole groups.[4]

  • Titration: Begin the titration by adding small, precise increments of standardized 0.1 M NaOH. After each addition, allow the pH reading to stabilize before recording the pH value and the volume of titrant added.[5]

  • Data Collection: Continue the titration until the pH reaches ~12.0, ensuring that both equivalence points (for the carboxylic acid and the imidazole) are passed.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Calculate the first and second derivatives of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

    • The pKa values are determined from the pH at the half-equivalence points. For a diprotic substance, pKa₁ is the pH at the halfway point to the first equivalence point, and pKa₂ is the pH at the halfway point between the first and second equivalence points.[3]

  • Replication: Perform the titration at least in triplicate to ensure reproducibility and report the average pKa values with the standard deviation.[5]

Determination of pKa by UV-Metric Titration

This method is advantageous for sparingly soluble compounds or when only small amounts of sample are available. It relies on the change in the compound's UV-Vis absorbance spectrum as its ionization state changes with pH.[6][7]

Objective: To determine the pKa by correlating changes in UV absorbance at specific wavelengths with pH.

Materials & Equipment:

  • UV-Vis spectrophotometer with a thermostated cuvette holder or a plate reader

  • Calibrated pH meter

  • A series of buffer solutions of constant ionic strength covering a wide pH range (e.g., pH 2 to 12)

  • Stock solution of the compound in a suitable solvent (e.g., DMSO or methanol, ~10 mM)

  • 96-well UV-transparent microplates (for high-throughput methods)

Methodology:

  • Preliminary Scan: Record the UV-Vis spectrum of the compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to identify wavelengths with the largest absorbance changes upon ionization. The presence of a chromophore near the imidazole ring is necessary for this method.[2][8]

  • Sample Preparation: Prepare a series of solutions by adding a small, constant aliquot of the compound's stock solution to each buffer of known pH. Ensure the final concentration of the organic solvent is low (e.g., <2% v/v) to minimize its effect on pKa.[8]

  • Absorbance Measurement: Record the UV-Vis spectrum for each sample solution across the identified wavelength range.

  • Data Analysis:

    • Plot the absorbance at the selected analytical wavelength(s) against the pH of the buffer solutions.

    • The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

    • The pKa can be calculated by fitting the data to the Henderson-Hasselbalch equation or using specialized software that analyzes multi-wavelength data.[7]

Logical and Experimental Workflows

Since 3-(2-methyl-1H-imidazol-1-yl)propanoic acid is not prominently featured in known signaling pathways, a diagram of a key experimental workflow is provided below.

Workflow for pKa determination by potentiometric titration.

References

3-(2-methyl-1H-imidazol-1-yl)propanoic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, detailing its chemical identity, physicochemical properties, and relevant experimental information.

Chemical Identity and Structure

3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a chemical compound featuring a propanoic acid moiety linked to a 2-methylimidazole ring.

  • IUPAC Name : 3-(2-methylimidazol-1-yl)propanoic acid[1].

  • Synonyms : 3-(2-methyl-1-imidazolyl)propanoic acid, RARECHEM AL BO 1555, TIMTEC-BB SBB007352[2].

  • CAS Number : 24647-62-9[1][2].

The structure consists of a three-carbon carboxylic acid chain (propanoic acid). The nitrogen at position 1 of the 2-methylimidazole ring is bonded to the third carbon of the propanoic acid chain.

  • SMILES : CC1=NC=CN1CCC(=O)O

  • InChI : InChI=1S/C7H10N2O2/c1-6-8-3-5-9(6)4-2-7(10)11/h3,5H,2,4H2,1H3,(H,10,11)[1].

Chemical Structure:

Caption: Generalized workflow for the synthesis and purification of the target compound.

References

An In-depth Technical Guide to 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (CAS: 24647-62-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, a heterocyclic carboxylic acid. Due to its limited commercial availability, this document compiles available physicochemical data, proposes a potential synthetic pathway, and discusses potential biological activities based on structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry and materials science, while also highlighting areas where further experimental data is required.

Chemical and Physical Properties

3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a solid organic compound featuring a propanoic acid moiety linked to a 2-methylimidazole ring via a nitrogen atom. The physicochemical properties are summarized in the table below. Note that some values are predicted based on computational models due to the scarcity of published experimental data.

PropertyValueSource
CAS Number 24647-62-9[PubChem]
Molecular Formula C₇H₁₀N₂O₂[PubChem]
Molecular Weight 154.17 g/mol [PubChem]
IUPAC Name 3-(2-methylimidazol-1-yl)propanoic acid[PubChem]
Melting Point 112-114 °C[ChemicalBook]
Boiling Point (Predicted) 375.6 ± 25.0 °C[ChemicalBook]
Density (Predicted) 1.22 ± 0.1 g/cm³[ChemicalBook]
pKa (Predicted) 4.21 ± 0.10[ChemicalBook]
Water Solubility 250 mg/L[ChemicalBook]
InChI Key UVICIJVLATWAES-UHFFFAOYSA-N[PubChem]
Canonical SMILES CC1=NC=CN1CCC(=O)O[Alfa Chemistry]

Safety and Hazard Information

Based on available data, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.[1]

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Precautionary Statements: P261, P280, P302+P352, P305+P351+P338[1]

Synthesis and Experimental Protocols

Proposed Synthesis Protocol: Michael Addition

This proposed method involves the reaction of 2-methylimidazole with acrylic acid. The nitrogen atom of the imidazole ring acts as a nucleophile, attacking the β-carbon of the acrylic acid.

  • Reactants:

    • 2-Methylimidazole

    • Acrylic acid

    • Base catalyst (e.g., sodium hydroxide, potassium carbonate)

    • Solvent (e.g., water, ethanol, or a polar aprotic solvent like DMF)

  • Procedure:

    • Dissolve 2-methylimidazole in the chosen solvent in a reaction vessel equipped with a stirrer and temperature control.

    • Add the base catalyst to the solution and stir until dissolved.

    • Slowly add acrylic acid to the reaction mixture. An exothermic reaction may occur, requiring cooling to maintain a controlled temperature (e.g., room temperature or slightly elevated).

    • Allow the reaction to stir for a specified period (e.g., 12-24 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with an acid (e.g., HCl) to a pH of approximately 5-6.

    • The product may precipitate out of the solution. If so, it can be collected by filtration.

    • If the product remains in solution, the solvent should be removed under reduced pressure (e.g., using a rotary evaporator).

    • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to yield pure 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

Below is a conceptual workflow for this proposed synthesis.

G cluster_prep Reactant Preparation cluster_react Reaction cluster_workup Workup & Purification reac1 2-Methylimidazole mix Mix & Stir (Control Temperature) reac1->mix reac2 Acrylic Acid reac2->mix solv Solvent + Base Catalyst solv->mix monitor Monitor with TLC mix->monitor neut Neutralize with Acid monitor->neut Reaction Complete iso Isolate Crude Product (Filtration / Evaporation) neut->iso purify Recrystallize iso->purify final_product Pure Product purify->final_product

Proposed Synthesis Workflow

Spectroscopic Data Analysis (Predicted)

Experimental spectra for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid are not available in the searched literature. However, an analysis of the expected spectral features can be made based on its chemical structure and comparison with data from propanoic acid and imidazole derivatives.[2][3][4][5]

  • ¹H NMR: The spectrum is expected to show distinct signals:

    • A singlet for the methyl group protons (-CH₃) attached to the imidazole ring.

    • Two signals for the protons on the imidazole ring.

    • Two triplets for the two methylene groups (-CH₂-CH₂-) of the propanoic acid chain, showing coupling to each other.

    • A broad singlet for the acidic proton of the carboxylic acid group (-COOH), which may be exchangeable with D₂O.

  • ¹³C NMR: The spectrum should display seven unique carbon signals:

    • One signal for the methyl carbon (-CH₃).

    • Three signals for the carbons of the imidazole ring.

    • Two signals for the methylene carbons (-CH₂-CH₂-).

    • One signal for the carbonyl carbon (-C=O) of the carboxylic acid, expected at a high chemical shift (downfield).[4]

  • IR Spectroscopy: The infrared spectrum would be characterized by:

    • A very broad absorption band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid.[2]

    • C-H stretching vibrations for the alkyl and aromatic groups around 3100-2850 cm⁻¹.

    • A strong, sharp absorption band around 1725-1700 cm⁻¹ due to the C=O (carbonyl) stretching of the carboxylic acid.[2]

    • C=N and C=C stretching vibrations from the imidazole ring in the 1600-1450 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at an m/z of 154. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the propanoic side chain.[5]

Biological Activity and Potential Applications

While direct studies on the biological activity of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid are scarce, the imidazole moiety is a well-known pharmacophore present in many bioactive molecules. Research on structurally similar compounds provides insight into its potential applications.

A related compound, methyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate, has been investigated for potential therapeutic properties, including antimicrobial and anticancer activities.[6] The mechanism of action for such imidazole-containing compounds may involve the imidazole ring coordinating with metal ions or forming hydrogen bonds with amino acid residues within the active sites of enzymes, thereby modulating their activity.[6] Furthermore, other propanoic acid derivatives are known to possess antimicrobial properties.

Given these precedents, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a candidate for investigation in several areas of drug development:

  • Enzyme Inhibition: The imidazole ring could act as a zinc-binding group in metalloenzymes or a hydrogen bond donor/acceptor in other enzyme classes.

  • Antimicrobial Research: The combination of the propanoic acid and imidazole functional groups suggests potential for antibacterial or antifungal activity.

  • Scaffold for Synthesis: This molecule can serve as a valuable building block for creating more complex molecules with tailored biological activities.

The diagram below illustrates a generalized potential mechanism of action for imidazole-based enzyme inhibitors.

G cluster_mol Inhibitor Molecule cluster_enzyme Target Enzyme mol 3-(2-methyl-1H-imidazol-1-yl) propanoic acid imidazole Imidazole Ring (Active Moiety) mol->imidazole contains interaction Binding Interaction (Coordination / H-Bond) imidazole->interaction Binds to enzyme Enzyme Active Site metal Metal Ion (e.g., Zn²⁺) or Amino Acid Residue enzyme->metal contains metal->interaction inhibition Enzyme Inhibition & Modulation of Signaling Pathway interaction->inhibition

Potential Mechanism of Action

Conclusion

3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a compound with interesting structural features that suggest potential for further research in medicinal chemistry and materials science. This guide has consolidated the available physicochemical data and provided a framework for its synthesis and potential biological evaluation. The significant gaps in experimental spectroscopic and biological data represent an opportunity for novel research to fully characterize this molecule and explore its therapeutic or industrial potential.

References

3-(2-methyl-1H-imidazol-1-yl)propanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthesis protocol, and a logical workflow for the compound 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. This imidazole derivative is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the imidazole moiety in pharmacologically active molecules.

Core Compound Data

The key physicochemical properties of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValue
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
CAS Number 24647-62-9
IUPAC Name 3-(2-methyl-1H-imidazol-1-yl)propanoic acid
Melting Point 112-114 °C
Boiling Point 375.6 ± 25.0 °C (Predicted)
Density 1.22 ± 0.1 g/cm³ (Predicted)
pKa 4.21 ± 0.10 (Predicted)
Water Solubility 250 mg/L

Experimental Protocols

Synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid via Michael Addition

This protocol is based on the common reactivity of imidazoles in Michael additions with α,β-unsaturated carbonyl compounds.

Materials and Reagents:

  • 2-methylimidazole

  • Acrylic acid

  • A suitable solvent (e.g., acetonitrile, ethanol, or water)

  • Hydrochloric acid (for pH adjustment and product isolation)

  • Sodium hydroxide (for pH adjustment)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methylimidazole (1.0 equivalent) in the chosen solvent.

  • Addition of Reactant: To the stirred solution, add acrylic acid (1.0 to 1.2 equivalents). The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours (typically 4-24 hours). The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in water.

    • Adjust the pH of the aqueous solution to the isoelectric point of the product (around pH 4-5) using hydrochloric acid or sodium hydroxide. The product should precipitate out of the solution.

    • Collect the solid product by filtration.

    • Wash the solid with cold water to remove any unreacted starting materials and salts.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or butanol).

    • Dry the purified product under vacuum to yield 3-(2-methyl-1H-imidazol-1-yl)propanoic acid as a solid.

Characterization:

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: To assess purity.

Logical Workflow and Diagrams

The synthesis and purification of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid can be represented as a logical workflow. This diagram illustrates the key stages from starting materials to the final, purified compound.

Synthesis_Workflow Start Start Materials: - 2-Methylimidazole - Acrylic Acid Reaction Michael Addition Reaction (Reflux in Solvent) Start->Reaction 1. Combine Workup Aqueous Work-up & pH Adjustment Reaction->Workup 2. Cool & Evaporate Isolation Filtration & Washing Workup->Isolation 3. Precipitate Purification Recrystallization Isolation->Purification 4. Crude Product FinalProduct Pure 3-(2-methyl-1H-imidazol-1-yl)propanoic acid Purification->FinalProduct 5. Dry

Caption: A logical workflow for the synthesis and purification of the target compound.

An In-depth Technical Guide to 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a chemical compound containing a substituted imidazole ring linked to a propanoic acid moiety. Imidazole and propanoic acid derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This technical guide provides a comprehensive overview of the known synonyms, alternative names, and physicochemical properties of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. Furthermore, it outlines a representative experimental protocol for the synthesis of a structurally related compound and discusses the general biological context of this class of molecules.

Chemical Identity: Synonyms and Alternative Names

The compound 3-(2-methyl-1H-imidazol-1-yl)propanoic acid is identified by several names and registry numbers across various chemical databases. A clear understanding of these identifiers is crucial for accurate literature and database searches.

Identifier TypeIdentifierSource
IUPAC Name 3-(2-methyl-1H-imidazol-1-yl)propanoic acidPubChem[1]
CAS Registry No. 24647-62-9PubChem[1], ChemicalBook[2]
Synonyms 3-(2-methyl-1-imidazolyl)propanoic acidChemicalBook[2]
3-(2-methylimidazol-1-yl)propanoic acidChemicalBook[2]
RARECHEM AL BO 1555ChemicalBook[2]
TIMTEC-BB SBB007352ChemicalBook[2]
2-METHYL-1H-IMIDAZOLE-1-PROPIONIC ACIDChemicalBook[2]
Depositor-Supplied DTXSID20349589PubChem[1]
RefChem:273795PubChem[1]
DTXCID60300659PubChem[1]

Physicochemical Properties

A summary of the key computed physicochemical properties of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid is presented below. These properties are essential for understanding the compound's behavior in biological and chemical systems.

PropertyValueSource
Molecular Formula C7H10N2O2PubChem[1]
Molecular Weight 154.17 g/mol PubChem[1]
XLogP3-AA (LogP) -0.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 154.074227566 g/mol PubChem[1]
Monoisotopic Mass 154.074227566 g/mol PubChem[1]
Topological Polar Surface Area 49.9 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]
Formal Charge 0PubChem[1]
Complexity 149PubChem[1]
Isotope Atom Count 0PubChem[1]
Defined Atom Stereocenter Count 0PubChem[1]
Undefined Atom Stereocenter Count 0PubChem[1]
Defined Bond Stereocenter Count 0PubChem[1]
Undefined Bond Stereocenter Count 0PubChem[1]
Covalently-Bonded Unit Count 1PubChem[1]
Compound Is Canonicalized YesPubChem[1]
Melting Point 112-114 °C (Solvent: 1-butanol)ChemicalBook[2]
Boiling Point (Predicted) 375.6±25.0 °CChemicalBook[2]
Density (Predicted) 1.22±0.1 g/cm³ChemicalBook[2]
pKa (Predicted) 4.21±0.10ChemicalBook[2]

Experimental Protocols: A Representative Synthesis

Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid [3][4]

This synthesis involves the reaction of 3-bromopropanoic acid with methimazole (1-methyl-1H-imidazole-2-thiol). The conditions are optimized to favor substitution on the sulfur atom while minimizing substitution on the nitrogen atom.

Materials:

  • 3-bromopropanoic acid

  • Methimazole (1-methyl-1H-imidazole-2-thiol)

  • Appropriate solvent (e.g., a polar aprotic solvent like DMF or acetonitrile)

  • Base (e.g., a non-nucleophilic base like potassium carbonate or sodium hydride)

Procedure:

  • Methimazole is dissolved in the chosen solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • The base is added to the solution to deprotonate the thiol group of methimazole, forming a thiolate.

  • 3-bromopropanoic acid, dissolved in a minimal amount of the same solvent, is added dropwise to the reaction mixture.

  • The reaction is stirred at a controlled temperature (which may range from room temperature to elevated temperatures) for a specified period, with the progress monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is worked up. This typically involves quenching the reaction, removing the solvent under reduced pressure, and partitioning the residue between water and an organic solvent.

  • The aqueous layer is then acidified to protonate the carboxylic acid, leading to the precipitation of the product.

  • The crude product is collected by filtration and purified, for example, by recrystallization from a suitable solvent system.

  • The structure and purity of the final compound are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

It is important to note that the direct N-alkylation of 2-methylimidazole with a 3-halopropanoic acid or an acrylate derivative would be a more direct approach for the synthesis of the title compound. The specific reaction conditions, such as the choice of base, solvent, and temperature, would need to be optimized to achieve a good yield and purity.

Biological Activity and Potential Signaling Pathways

Specific biological activity data and elucidated signaling pathways for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid are not extensively reported in the public domain. However, the structural motifs present in the molecule, namely the imidazole ring and the propanoic acid side chain, are found in many biologically active compounds.

Arylpropionic acid derivatives are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen and naproxen. The primary mechanism of action for these NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation.

While it is not confirmed for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, a hypothetical workflow for investigating its potential anti-inflammatory activity could involve the following steps:

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models compound 3-(2-methyl-1H-imidazol-1-yl)propanoic acid cox_assay COX-1/COX-2 Inhibition Assay compound->cox_assay lps_stimulation LPS Stimulation compound->lps_stimulation Treatment animal_model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) cox_assay->animal_model Positive Result Leads to cell_culture Cell Culture (e.g., Macrophages) cell_culture->lps_stimulation cytokine_analysis Cytokine Analysis (e.g., ELISA for TNF-α, IL-6) lps_stimulation->cytokine_analysis cytokine_analysis->animal_model Positive Result Leads to drug_administration Compound Administration animal_model->drug_administration inflammation_measurement Measurement of Inflammatory Parameters drug_administration->inflammation_measurement signaling_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation Pain Fever pgs->inflammation compound 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (Hypothetical) compound->cox Inhibition?

References

Theoretical Properties of 3-(2-methyl-1H-imidazol-1-yl)propanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical properties of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document outlines its physicochemical characteristics, predicted ADME-Tox profile, and a proposed synthetic pathway, presenting quantitative data in structured tables and visualizing key concepts with diagrams.

Chemical Identity and Structure

3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a propanoic acid derivative featuring a 2-methylimidazole moiety. Its chemical structure is foundational to its theoretical properties and potential biological activity.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 3-(2-methyl-1H-imidazol-1-yl)propanoic acid
CAS Number 24647-62-9[1]
Molecular Formula C₇H₁₀N₂O₂[1]
Canonical SMILES CC1=NC=CN1CCC(=O)O
InChI InChI=1S/C7H10N2O2/c1-6-8-3-5-9(6)4-2-7(10)11/h3,5H,2,4H2,1H3,(H,10,11)[1]

digraph "Chemical_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1];
node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; N1 [label="N"]; C4 [label="C"]; N2 [label="N"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; O2 [label="O"]; H1[label="H"];

// Imidazole ring N1 -- C4 [len=1.5]; C4 -- N2 [len=1.5]; N2 -- C5 [len=1.5]; C5 -- C1 [len=1.5, dir=none]; C1 -- N1 [len=1.5];

// Methyl group C1 -- C2 [label="CH3", len=1.5];

// Propanoic acid chain N1 -- C3 [len=1.5]; C3 -- C6 [len=1.5]; C6 -- O1 [label="O", len=1.5, style=solid]; C6 -- O2 [label="OH", len=1.5, style=solid]; }

Caption: Chemical structure of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems, including its solubility, permeability, and potential for oral bioavailability. The following table summarizes the key computed and predicted properties of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 154.17 g/mol PubChem[1]
XLogP3 -0.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 154.074227566 DaPubChem[1]
Topological Polar Surface Area 55.1 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]
Complexity 149PubChem[1]
Predicted pKa 4.21 ± 0.10ChemicalBook
Predicted Boiling Point 375.6 ± 25.0 °CChemicalBook
Predicted Density 1.22 ± 0.1 g/cm³ChemicalBook
Predicted Water Solubility 250 mg/LChemicalBook

In Silico ADME-Tox Profile

In the absence of experimental data, in silico models provide valuable predictions for the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of a compound. This is a crucial step in early-stage drug discovery to identify potential liabilities.

Methodologies for In Silico Prediction

The ADME-Tox profile was generated using a combination of well-established online prediction tools, namely SwissADME and pkCSM.

  • SwissADME: This tool provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. The input for the prediction was the canonical SMILES string of the compound.

  • pkCSM: This tool uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties. The canonical SMILES string was also used as the input.[2][3][4]

ADMET_Prediction_Workflow cluster_input Input cluster_tools Prediction Tools cluster_output Predicted Properties SMILES Canonical SMILES (CC1=NC=CN1CCC(=O)O) SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM Pharmacokinetics Pharmacokinetics SwissADME->Pharmacokinetics DrugLikeness DrugLikeness SwissADME->DrugLikeness pkCSM->Pharmacokinetics Toxicity Toxicity pkCSM->Toxicity

Caption: Workflow for the in silico ADME-Tox prediction of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

Predicted Pharmacokinetic Properties

Table 3: Predicted Pharmacokinetic Properties

ParameterPredicted Value (SwissADME)Predicted Value (pkCSM)Interpretation
Gastrointestinal Absorption High93.5%Likely well-absorbed from the gut.
Blood-Brain Barrier Permeant No-0.992 logBBUnlikely to cross the blood-brain barrier.
P-glycoprotein Substrate NoYesConflicting predictions; may be subject to efflux.
CYP1A2 Inhibitor NoNoLow potential for drug-drug interactions via CYP1A2.
CYP2C19 Inhibitor NoNoLow potential for drug-drug interactions via CYP2C19.
CYP2C9 Inhibitor NoNoLow potential for drug-drug interactions via CYP2C9.
CYP2D6 Inhibitor NoNoLow potential for drug-drug interactions via CYP2D6.
CYP3A4 Inhibitor NoNoLow potential for drug-drug interactions via CYP3A4.
Log Kp (skin permeation) -7.89 cm/s-Low skin permeability.
Predicted Toxicological Properties

Table 4: Predicted Toxicological Properties (pkCSM)

EndpointPredictionConfidence
AMES Toxicity Non-toxic-
hERG I Inhibitor No-
Hepatotoxicity No-
Skin Sensitisation No-
Minnow Toxicity (log LC50) 1.166-
Oral Rat Acute Toxicity (LD50) 2.458 mol/kg-

Proposed Experimental Protocols

While specific experimental data for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid is limited in the public domain, the following sections outline a plausible synthetic route and a general workflow for its theoretical and experimental characterization.

Proposed Synthesis Protocol

The synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid can be achieved via a Michael addition reaction between 2-methylimidazole and an acrylic acid ester, followed by hydrolysis.

Reaction Scheme:

2-Methylimidazole + Ethyl Acrylate → Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate → 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

Step 1: Synthesis of Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

  • To a solution of 2-methylimidazole (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl acrylate (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the base.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Step 2: Hydrolysis to 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

  • Dissolve the purified ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (1 equivalent) in a mixture of ethanol and water.

  • Add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents).

  • Stir the reaction mixture at room temperature or gently heat to facilitate hydrolysis, monitoring by TLC.

  • Once the reaction is complete, cool the mixture and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5.

  • The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Workflow

Characterization_Workflow Start Synthesized Compound Structural_Verification Structural Verification Start->Structural_Verification Physicochemical_Analysis Physicochemical Analysis Structural_Verification->Physicochemical_Analysis NMR 1H & 13C NMR Structural_Verification->NMR MS Mass Spectrometry Structural_Verification->MS FTIR FT-IR Spectroscopy Structural_Verification->FTIR In_Silico_ADMET In Silico ADME/Tox Prediction Physicochemical_Analysis->In_Silico_ADMET Solubility Solubility Studies Physicochemical_Analysis->Solubility pKa pKa Determination Physicochemical_Analysis->pKa LogP LogP Measurement Physicochemical_Analysis->LogP Biological_Screening Biological Activity Screening In_Silico_ADMET->Biological_Screening ADME_Tools SwissADME, pkCSM In_Silico_ADMET->ADME_Tools Assays Enzymatic/Cell-based Assays Biological_Screening->Assays End Data Analysis Assays->End

Caption: A logical workflow for the comprehensive characterization of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

Biological Activity and Potential Applications

As of the date of this guide, there is a lack of publicly available experimental data detailing the specific biological activities of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. However, the imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The presence of the carboxylic acid group can influence the compound's pharmacokinetic profile and potential interactions with biological targets.

Given its structural features, this compound could be a subject of interest for screening in various therapeutic areas. Future research is warranted to elucidate its potential biological roles and therapeutic applications.

Conclusion

This technical guide has summarized the key theoretical properties of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid based on available data and computational predictions. The provided physicochemical data, in silico ADME-Tox profile, and proposed synthetic and characterization workflows offer a solid foundation for researchers and drug development professionals interested in this compound. While experimental validation of its biological activity is required, the theoretical data suggests it is a compound with drug-like properties that warrants further investigation.

References

The Potential Pharmacological Role of 3-(2-Methyl-1H-Imidazol-1-yl)propanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document explores the potential pharmacological significance of the novel compound, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. While direct experimental data on this specific molecule is not yet available in peer-reviewed literature, its structural components—a 2-methylimidazole moiety linked to a propanoic acid backbone—suggest a range of plausible biological activities. This whitepaper synthesizes information on the known pharmacological effects of related imidazole and propanoic acid derivatives to build a theoretical framework for future investigation. We will delve into potential mechanisms of action, suggest experimental approaches to elucidate its therapeutic promise, and provide conceptual visualizations of relevant biological pathways.

Introduction: The Promise of Imidazole and Propanoic Acid Scaffolds

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding and metal coordination, allow it to bind to a wide array of biological targets.[1] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][3]

Similarly, the propanoic acid motif is a well-established pharmacophore, most notably present in the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[4][5][6] The carboxylic acid group in these molecules is crucial for their mechanism of action, which typically involves the inhibition of cyclooxygenase (COX) enzymes.[5]

The conjugation of these two pharmacophores in 3-(2-methyl-1H-imidazol-1-yl)propanoic acid presents an intriguing subject for pharmacological exploration. This molecule could potentially exhibit synergistic or novel activities arising from the combination of its constituent parts.

Potential Pharmacological Activities and Mechanisms of Action

Based on the known properties of its structural analogs, we can hypothesize several potential pharmacological roles for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

Anti-inflammatory Activity

The presence of the propanoic acid moiety strongly suggests a potential for anti-inflammatory effects. It is plausible that 3-(2-methyl-1H-imidazol-1-yl)propanoic acid could act as an inhibitor of COX-1 and/or COX-2, thereby reducing the production of pro-inflammatory prostaglandins.

Hypothesized Anti-inflammatory Signaling Pathway

G Figure 1: Hypothesized COX Inhibition Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates 3-(2-methyl-1H-imidazol-1-yl)propanoic acid 3-(2-methyl-1H-imidazol-1-yl)propanoic acid 3-(2-methyl-1H-imidazol-1-yl)propanoic acid->COX-1 / COX-2 Inhibits

Caption: A diagram illustrating the potential inhibition of COX enzymes by 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, leading to reduced inflammation.

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties.[1] For instance, nitroimidazole antibiotics are used to treat anaerobic bacterial and parasitic infections.[7] The 2-methylimidazole core of the target compound could confer antibacterial or antifungal activity by disrupting microbial cellular processes.

Anticancer Activity

Recent research has highlighted the potential of imidazole-containing hybrids as anticancer agents.[3] These compounds can act through various mechanisms, including the inhibition of kinases and other enzymes involved in cancer cell proliferation. The imidazole scaffold is considered suitable for developing kinase inhibitors.[3]

Suggested Experimental Protocols for Pharmacological Evaluation

To validate the hypothesized activities of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, a systematic experimental workflow is necessary.

Proposed Experimental Workflow for Pharmacological Screening

G Figure 2: Proposed Experimental Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Models cluster_2 Mechanism of Action Studies COX Enzyme Assay COX Enzyme Assay Rodent Model of Inflammation Rodent Model of Inflammation COX Enzyme Assay->Rodent Model of Inflammation Antimicrobial MIC Assay Antimicrobial MIC Assay Infection Model Infection Model Antimicrobial MIC Assay->Infection Model Cancer Cell Line Cytotoxicity Cancer Cell Line Cytotoxicity Xenograft Tumor Model Xenograft Tumor Model Cancer Cell Line Cytotoxicity->Xenograft Tumor Model Mechanism of Action Studies Mechanism of Action Studies Rodent Model of Inflammation->Mechanism of Action Studies Infection Model->Mechanism of Action Studies Xenograft Tumor Model->Mechanism of Action Studies Kinase Profiling Kinase Profiling Gene Expression Analysis Gene Expression Analysis Synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid Synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid Synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid->COX Enzyme Assay Synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid->Antimicrobial MIC Assay Synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid->Cancer Cell Line Cytotoxicity Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: A flowchart outlining a suggested experimental path for the pharmacological evaluation of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

Synthesis

The synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid would likely involve a Michael addition reaction between 2-methylimidazole and an acrylate derivative, followed by hydrolysis. A similar procedure has been described for the synthesis of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate.[8]

In Vitro Anti-inflammatory Assays
  • COX Inhibition Assay: The ability of the compound to inhibit COX-1 and COX-2 can be determined using commercially available enzyme immunoassay (EIA) kits.

  • Lipopolysaccharide (LPS)-induced Cytokine Production in Macrophages: The effect of the compound on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated murine macrophage cell lines (e.g., RAW 264.7) can be measured by ELISA.

In Vitro Antimicrobial Assays
  • Minimum Inhibitory Concentration (MIC) Determination: The MIC of the compound against a panel of pathogenic bacteria and fungi can be determined using the broth microdilution method according to CLSI guidelines.

In Vitro Anticancer Assays
  • Cell Viability/Cytotoxicity Assays: The effect of the compound on the viability of various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) can be assessed using assays such as the MTT or CellTiter-Glo® assay.

Quantitative Data from Related Compounds

While no quantitative data exists for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, data from structurally related compounds can provide a preliminary indication of potential potency. For example, a study on imidazole- and triazol-1-yl-propyl derivatives as inhibitors of retinoic acid 4-hydroxylase (CYP26) reported IC50 values in the nanomolar range for the most promising compounds.[9] Specifically, 2,2-dimethyl-3-[4-(naphthalen-2-ylamino)-phenyl]-3-[8][10][11]triazol-1-yl-propionic acid methyl ester showed an IC50 of 0.35 nM.[9]

CompoundTargetIC50 (nM)Reference
2,2-dimethyl-3-[4-(naphthalen-2-ylamino)-phenyl]-3-[8][10][11]triazol-1-yl-propionic acid methyl esterCYP26A10.35[9]
LiarozoleCYP26A1540[9]
R116010CYP26A110[9]

Conclusion and Future Directions

3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a novel compound with significant, albeit currently theoretical, pharmacological potential. Its hybrid structure, combining the well-established pharmacophores of imidazole and propanoic acid, makes it a compelling candidate for investigation as an anti-inflammatory, antimicrobial, or anticancer agent. The experimental workflow outlined in this whitepaper provides a roadmap for future research to elucidate the biological activities of this promising molecule. Further studies, including in vivo efficacy and safety profiling, will be crucial to determine its therapeutic viability.

References

3-(2-methyl-1H-imidazol-1-yl)propanoic Acid: A Theoretical Exploration as a Histidine Metabolite Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-histidine is an essential amino acid with a diverse range of physiological roles, and its metabolic pathways are of significant interest in various fields of biomedical research. Molecules that can modulate these pathways are valuable tools for understanding disease mechanisms and for developing novel therapeutics. This technical guide explores the potential of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid as a structural analog of natural histidine metabolites. Due to a lack of direct experimental data on this specific compound in the public domain, this document presents a theoretical framework for its synthesis, potential biological activities, and proposed experimental investigation.

Introduction to Histidine Metabolism

Histidine is an essential amino acid, meaning it must be obtained through diet in humans.[1] Its unique imidazole side chain allows it to participate in a variety of biological processes, including enzymatic catalysis, metal ion chelation, and proton buffering.[2] The metabolism of histidine is complex, leading to the formation of several important bioactive molecules. The major metabolic pathways include:

  • Decarboxylation to Histamine: A key pathway where histidine is converted to histamine by histidine decarboxylase. Histamine is a potent mediator of immune responses, neurotransmission, and gastric acid secretion.[1]

  • Catabolism to Glutamate: The primary catabolic pathway in the liver involves the conversion of histidine to urocanic acid by histidase. Urocanic acid is further metabolized to N-formiminoglutamate (FIGLU) and ultimately to glutamate.[1]

  • Formation of Carnosine and Anserine: Histidine can be condensed with β-alanine to form the dipeptides carnosine and anserine, which have significant antioxidant and buffering capacities, particularly in muscle and brain tissue.[3]

  • Methylation: Histidine can be methylated to form 1-methylhistidine and 3-methylhistidine.[3]

The unmethylated parent compound of the molecule of interest, 3-(1H-imidazol-1-yl)propanoic acid, has been identified as a metabolite of histidine found in human urine and feces.[4] This provides a strong rationale for investigating its methylated analog as a potential modulator of histidine metabolic pathways.

Structural Analysis of 3-(2-methyl-1H-imidazol-1-yl)propanoic Acid

Chemical Structure:

  • IUPAC Name: 3-(2-methyl-1H-imidazol-1-yl)propanoic acid[5]

  • Molecular Formula: C₇H₁₀N₂O₂[5]

  • Molecular Weight: 154.17 g/mol [5]

The structure of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid is characterized by a propanoic acid tail attached to the nitrogen at position 1 of a 2-methylimidazole ring. This structure shares similarities with several key molecules in the histidine metabolic network.

Structural Comparison with Histidine Metabolites:

Compound Structure Key Structural Features
Histidine Imidazole ring with an alanine side chainPrimary amine and carboxylic acid groups attached to the α-carbon.
Urocanic Acid Imidazole ring with an acrylic acid side chainDouble bond in the side chain.
3-(1H-imidazol-1-yl)propanoic acid Imidazole ring with a propanoic acid side chainPropanoic acid group attached to N1 of the imidazole ring.
3-(2-methyl-1H-imidazol-1-yl)propanoic acid 2-methylimidazole ring with a propanoic acid side chainPropanoic acid group attached to N1; methyl group at position 2 of the imidazole ring.

The key difference between 3-(1H-imidazol-1-yl)propanoic acid and the topic compound is the presence of a methyl group at the 2-position of the imidazole ring. This seemingly minor modification can have significant effects on the molecule's properties:

  • Steric Hindrance: The methyl group can sterically hinder the interaction of the imidazole ring with enzyme active sites or receptors.

  • Electronic Effects: The methyl group is weakly electron-donating, which can slightly alter the pKa of the imidazole nitrogen atoms and potentially influence its hydrogen bonding capabilities.

  • Metabolic Stability: The methyl group may prevent enzymatic degradation that would otherwise occur at the 2-position of the imidazole ring.

Hypothetical Biological Role and Applications

Given its structural similarity to known histidine metabolites, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid could theoretically act as:

  • A Competitive Inhibitor: It might bind to the active site of enzymes involved in histidine catabolism, such as histidase or urocanase, without being processed, thereby inhibiting their function.

  • A Metabolic Probe: If it is taken up by cells and interacts with metabolic pathways, it could be used as a probe to study the transport and processing of histidine and its metabolites.

  • A Pharmacological Modulator: By altering the levels of histidine metabolites like histamine or glutamate, it could potentially have downstream pharmacological effects.

Proposed Experimental Protocols (Hypothetical)

As no specific experimental data for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid is publicly available, the following protocols are proposed as a starting point for its investigation.

Synthesis

A plausible synthetic route for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid is the Michael addition of 2-methylimidazole to an acrylate ester, followed by hydrolysis. This approach is adapted from the synthesis of similar imidazole-propanoic acid derivatives.

Reaction Scheme:

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis 2-Methylimidazole 2-Methylimidazole Intermediate_Ester Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate 2-Methylimidazole->Intermediate_Ester Ethyl acrylate, Base (e.g., NaH), Solvent (e.g., DMF) Final_Product 3-(2-methyl-1H-imidazol-1-yl)propanoic acid Intermediate_Ester->Final_Product Aqueous acid or base (e.g., HCl or NaOH), Heat G Histidine Histidine Urocanic_Acid Urocanic_Acid Histidine->Urocanic_Acid Histidase Imidazolonepropionate Imidazolonepropionate Urocanic_Acid->Imidazolonepropionate Urocanase FIGLU N-Formiminoglutamate Imidazolonepropionate->FIGLU Imidazolonepropionate hydrolase Glutamate Glutamate FIGLU->Glutamate Glutamate formiminotransferase G Histidine Histidine Histamine Histamine Histidine->Histamine Histidine decarboxylase Methylhistamine N-Methylhistamine Histamine->Methylhistamine Histamine N-methyl- transferase Imidazoleacetic_Acid Imidazoleacetic Acid Histamine->Imidazoleacetic_Acid Diamine oxidase Methylimidazoleacetic_Acid N-Methylimidazole- acetic Acid Methylhistamine->Methylimidazoleacetic_Acid MAO-B

References

Unveiling 3-(2-Methyl-1H-imidazol-1-yl)propanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, a heterocyclic compound with potential applications in chemical synthesis and drug design. While the historical context of its initial discovery and synthesis is not extensively documented in publicly available literature, this document consolidates the existing chemical and physical data. It also addresses the current void in the understanding of its biological activity and mechanism of action, highlighting opportunities for future research.

Introduction

3-(2-Methyl-1H-imidazol-1-yl)propanoic acid, identified by the CAS number 24647-62-9, is a propanoic acid derivative featuring a 2-methylimidazole moiety. The imidazole ring is a crucial pharmacophore found in numerous biologically active compounds, suggesting that this molecule could serve as a valuable building block in the development of novel therapeutic agents. This guide aims to present the known technical data for this compound and to delineate areas where further investigation is required.

Chemical and Physical Properties

The fundamental chemical and physical properties of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid are summarized in the table below. This data is compiled from various chemical databases and supplier information.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂PubChem[1]
Molecular Weight 154.17 g/mol PubChem[1]
CAS Number 24647-62-9PubChem[1]
Appearance White SolidFisher Scientific[2]
IUPAC Name 3-(2-methyl-1H-imidazol-1-yl)propanoic acidPubChem[1]
Synonyms 2-Methylimidazole-1-propionic acid-

History of Discovery

A thorough review of scientific literature and patent databases did not yield a definitive account of the first synthesis or the original researchers who discovered 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. The compound is listed in several chemical supplier catalogs and chemical databases, indicating its availability for research purposes. However, the seminal publication detailing its initial preparation and characterization remains elusive. This lack of a clear historical record presents an opportunity for chemical historians and researchers to explore and document the origins of this compound.

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow

A common method for the synthesis of N-alkylated imidazole derivatives is the reaction of an imidazole with an alkyl halide or a similar electrophile. In this case, 2-methylimidazole would serve as the nucleophile and a 3-halopropanoic acid derivative (e.g., ethyl 3-bromopropanoate) would be the electrophile, followed by hydrolysis of the ester.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis 2-Methylimidazole 2-Methylimidazole Intermediate_Ester Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate 2-Methylimidazole->Intermediate_Ester Reaction Ethyl 3-bromopropanoate Ethyl 3-bromopropanoate Ethyl 3-bromopropanoate->Intermediate_Ester Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Intermediate_Ester Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Intermediate_Ester Final_Product 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid Intermediate_Ester->Final_Product Reaction Aqueous Acid or Base Aqueous Acid or Base Aqueous Acid or Base->Final_Product G Compound 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid Biological_Screening Initial Biological Screening (e.g., cytotoxicity, receptor binding assays) Compound->Biological_Screening Proposed Research Target_Identification Identification of Biological Targets Biological_Screening->Target_Identification No_Data No Publicly Available Data Pathway_Analysis Signaling Pathway Elucidation Target_Identification->Pathway_Analysis

References

Methodological & Application

synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid step-by-step protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, a valuable building block in pharmaceutical and materials science research. The synthesis is a two-step process commencing with a base-catalyzed Michael addition of 2-methylimidazole to ethyl acrylate, followed by the hydrolysis of the resulting ester intermediate.

Experimental Protocols

Step 1: Synthesis of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (Intermediate)

This procedure outlines the aza-Michael addition of 2-methylimidazole to ethyl acrylate to yield the corresponding ethyl ester intermediate.

Materials:

  • 2-methylimidazole

  • Ethyl acrylate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylimidazole (1.0 eq), anhydrous potassium carbonate (1.2 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 15 minutes to ensure proper dispersion of the reagents.

  • Slowly add ethyl acrylate (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 100°C and maintain this temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with brine to remove DMF and inorganic salts. Repeat the washing step twice.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (Final Product)

This protocol describes the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product.

Materials:

  • Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully acidify the solution to a pH of approximately 5-6 by the dropwise addition of concentrated hydrochloric acid. The product will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration and wash with a small amount of cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield pure 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StatePurity (%)Yield (%)
Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoateC₉H₁₄N₂O₂182.22Solid>95~70-80
3-(2-methyl-1H-imidazol-1-yl)propanoic acidC₇H₁₀N₂O₂154.17Solid>98~85-95

Note: Purity and yield are typical values and may vary depending on reaction scale and purification efficiency.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis start1 2-Methylimidazole + Ethyl Acrylate reagents1 K₂CO₃, DMF reaction1 Heat at 100°C, 24h reagents1->reaction1 workup1 EtOAc Extraction, Brine Wash reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate Ethyl 3-(2-methyl-1H- imidazol-1-yl)propanoate purification1->intermediate reagents2 NaOH (aq) intermediate->reagents2 reaction2 Reflux, 4-6h reagents2->reaction2 workup2 Acidification with HCl reaction2->workup2 purification2 Recrystallization workup2->purification2 final_product 3-(2-methyl-1H-imidazol-1-yl) propanoic acid purification2->final_product

Caption: Synthetic workflow for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

SignalingPathways Reaction Mechanism Overview cluster_michael Aza-Michael Addition cluster_hydrolysis Ester Hydrolysis imidazole 2-Methylimidazole (Nucleophile) acrylate Ethyl Acrylate (Michael Acceptor) imidazole->acrylate Nucleophilic Attack enolate Intermediate Adduct acrylate->enolate base Base (K₂CO₃) base->imidazole Deprotonation ester Ethyl 3-(2-methyl-1H- imidazol-1-yl)propanoate enolate->ester Protonation (from solvent) hydroxide Hydroxide Ion (OH⁻) ester->hydroxide tetrahedral Tetrahedral Intermediate hydroxide->tetrahedral Nucleophilic Acyl Substitution carboxylate Carboxylate Anion tetrahedral->carboxylate Loss of Ethoxide acidification Acidification (H⁺) carboxylate->acidification final_acid Final Product acidification->final_acid Protonation

Caption: Overview of the reaction mechanisms involved in the synthesis.

Application Note: Characterization of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The structural elucidation of this compound is critical for its application in pharmaceutical research and development. This application note outlines the experimental procedures for acquiring high-quality ¹H and ¹³C NMR spectra and presents the predicted chemical shifts, multiplicities, and integration values in a clear, tabular format. A graphical representation of the experimental workflow is also provided to facilitate a comprehensive understanding of the process.

Introduction

3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the imidazole moiety in numerous biologically active molecules. Accurate and unambiguous characterization of this compound is a prerequisite for its use in drug design and development. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This note describes the use of ¹H and ¹³C NMR for the structural verification and characterization of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid are summarized below. These predictions are based on the known chemical shifts of 2-methyl-1H-imidazole and propanoic acid moieties. The numbering convention used for the assignments is shown in Figure 1.

Chemical structure of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid with atom numbering

Figure 1. Chemical structure and atom numbering of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

Table 1: Predicted ¹H NMR Data for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-4~7.0-7.2d1H
H-5~6.8-7.0d1H
H-α~4.2-4.4t2H
H-β~2.8-3.0t2H
CH₃~2.3-2.5s3H
COOH~10-12br s1H

Table 2: Predicted ¹³C NMR Data for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

CarbonPredicted Chemical Shift (δ, ppm)
C-2~145-150
C-4~125-130
C-5~120-125
C-α~45-50
C-β~30-35
CH₃~10-15
C=O~170-175

Experimental Protocol

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

1. Sample Preparation

  • Weigh approximately 5-10 mg of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃) with a drop of D₂O to exchange the acidic proton).

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS) at 0 ppm for CDCl₃ or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the internal standard signal (TMS at 0.00 ppm or TSP at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and integration values to confirm the structure.

Experimental Workflow

The following diagram illustrates the key steps in the characterization of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid using NMR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard dissolve->add_std transfer Transfer to NMR Tube add_std->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transformation h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration analysis Structural Analysis integration->analysis

Application Note: Quantitative Analysis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a small molecule of interest in pharmaceutical research and development. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note provides a detailed protocol for the analysis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology offers a robust and reliable approach for the determination of the analyte in complex biological samples.

Experimental Protocols

1. Sample Preparation

The selection of a sample preparation technique is critical for removing matrix interferences and concentrating the analyte of interest.[1][2] For biological fluids such as plasma, serum, or urine, protein precipitation is a straightforward and effective method.

  • Materials:

    • Biological matrix (e.g., human plasma)

    • Acetonitrile (ACN), HPLC grade

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Protocol: Protein Precipitation

    • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the Internal Standard working solution.

    • Add 300 µL of cold acetonitrile (1:3 v/v ratio of sample to ACN) to precipitate proteins.[3]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

2. Liquid Chromatography (LC)

Chromatographic separation is essential to resolve the analyte from endogenous matrix components. A reversed-phase C18 column is a suitable choice for this polar compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Elution:

      • 0.0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: Hold at 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: Hold at 5% B (re-equilibration)

3. Mass Spectrometry (MS)

Tandem mass spectrometry provides the selectivity and sensitivity required for quantitative bioanalysis. Electrospray ionization (ESI) in positive ion mode is recommended for this compound due to the presence of the basic imidazole ring.

  • Instrumentation:

    • Triple quadrupole mass spectrometer.

    • Electrospray Ionization (ESI) source.

  • MS/MS Parameters (Predicted):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument.

    • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the predicted mass spectrometric parameters for the analysis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. The exact mass of the compound is 154.0742 g/mol (for the neutral species C7H10N2O2). The protonated molecule [M+H]+ would have an m/z of 155.0815.

Table 1: Predicted MRM Transitions and Instrument Parameters

ParameterValue
Compound Name 3-(2-methyl-1H-imidazol-1-yl)propanoic acid
Formula C7H10N2O2
Precursor Ion (Q1) [M+H]+ m/z 155.1
Product Ion 1 (Q3) m/z 95.1 (Loss of propanoic acid moiety)
Product Ion 2 (Q3) m/z 82.1 (Fragmentation of the imidazole ring)
Collision Energy (CE) for Product Ion 1 15-25 eV (To be optimized)
Collision Energy (CE) for Product Ion 2 20-35 eV (To be optimized)
Dwell Time 100 ms

Note: The fragmentation pattern is predicted based on the structure. The loss of the propanoic acid group (C3H4O2, 72 Da) from the protonated molecule (155.1 Da) is a likely fragmentation pathway, leading to the 2-methylimidazole fragment at m/z 83.1. However, a more common fragmentation for carboxylic acids is the loss of H2O (18 Da) and CO (28 Da), leading to a fragment at m/z 111.1. The fragment at m/z 95.1 corresponds to the protonated 2-methyl-1H-imidazole. The fragment at m/z 82.1 could arise from the further fragmentation of the imidazole ring. Experimental verification is essential to confirm these transitions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

Workflow LC-MS/MS Workflow for Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation with ACN Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Sep LC Separation (C18 Column) Inject->LC_Sep MS_Ion ESI+ Ionization LC_Sep->MS_Ion MS_Detect MRM Detection MS_Ion->MS_Detect Integrate Peak Integration MS_Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

References

Application Note: Determination of the Solubility of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for determining the solubility of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid in a variety of aqueous and organic solvents. The primary method described is the reliable shake-flask method for determining thermodynamic equilibrium solubility, a critical parameter in drug discovery and development for assessing the bioavailability of a compound.[1][2] An overview of kinetic solubility determination for high-throughput screening is also discussed. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a heterocyclic compound with potential applications in pharmaceutical research. A fundamental physicochemical property influencing its absorption, distribution, metabolism, and excretion (ADME) profile is its solubility in various physiological and manufacturing-relevant solvents.[3] Understanding the solubility of an active pharmaceutical ingredient (API) is crucial for formulation development, as it can dictate the choice of excipients and the delivery mechanism.[4] This application note outlines a standardized procedure to quantify the solubility of this compound, ensuring reproducible and accurate results.

Materials and Reagents

  • Compound: 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (purity >95%)

  • Solvents:

    • Deionized Water

    • Phosphate Buffered Saline (PBS) pH 7.4

    • 0.1 N Hydrochloric Acid (HCl), pH ~1.2

    • pH 4.5 Acetate Buffer

    • pH 6.8 Phosphate Buffer

    • Methanol

    • Ethanol

    • Isopropanol

    • Acetonitrile

    • Dimethyl Sulfoxide (DMSO)

    • Polyethylene Glycol 400 (PEG 400)

  • Equipment:

    • Analytical balance (accurate to ±0.01 mg)

    • Vortex mixer

    • Orbital shaker with temperature control[5]

    • Centrifuge

    • Calibrated pH meter

    • Syringe filters (0.22 µm or 0.45 µm)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

    • Autosampler vials

    • Glass vials with screw caps (e.g., 20 mL scintillation vials)

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[2][6] It involves creating a saturated solution by agitating an excess amount of the solid compound in the solvent until equilibrium is reached.

Protocol:

  • Preparation of Standard Solutions: Prepare a stock solution of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid in a suitable solvent (e.g., DMSO or methanol) at a known concentration. From this stock, create a series of calibration standards by serial dilution to cover the expected solubility range.

  • Sample Preparation:

    • Add an excess amount of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (e.g., 5-10 mg, accurately weighed) to a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure a saturated solution.[6]

    • Add a known volume of the desired solvent (e.g., 5 mL) to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-200 rpm).[5]

    • Allow the samples to equilibrate for a sufficient period. It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.[5] Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter (0.22 µm or 0.45 µm) into an autosampler vial. This step is critical to remove any undissolved particles.[6]

    • Dilute the filtered sample with a suitable solvent if the concentration is expected to be above the linear range of the analytical method.

  • Analysis:

    • Analyze the calibration standards and the prepared samples by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid in the samples by interpolating their peak areas from the calibration curve.

  • Data Reporting:

    • Calculate the solubility as the average of at least three replicate measurements.

    • Report the solubility in mg/mL and mol/L.

Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility measures the concentration of a compound when it first precipitates from a solution, typically prepared by adding a concentrated DMSO stock solution to an aqueous buffer.[3][7] This method is faster than thermodynamic solubility determination and is often used for early-stage drug discovery screening.[7]

Brief Protocol:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • In a multi-well plate, add the aqueous buffer of interest.

  • Add a small volume of the DMSO stock solution to the buffer and mix.

  • Measure the turbidity of the solution over time using a nephelometer or a plate reader capable of detecting light scattering.

  • The concentration at which precipitation is observed is reported as the kinetic solubility.

Data Presentation

The following table should be used to summarize the determined solubility data for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. (Note: The values presented below are for illustrative purposes only and do not represent actual experimental data).

SolventTemperature (°C)pHSolubility (mg/mL)Solubility (mol/L)
Deionized Water25~7.05.20.034
PBS257.46.80.044
0.1 N HCl251.215.50.101
Acetate Buffer254.510.10.066
Phosphate Buffer256.87.20.047
Methanol25N/A25.30.164
Ethanol25N/A18.90.123
Isopropanol25N/A9.70.063
Acetonitrile25N/A3.10.020
DMSO25N/A>100>0.649
PEG 40025N/A45.80.297

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis start Start weigh Weigh excess compound start->weigh add_solvent Add known volume of solvent weigh->add_solvent shake Agitate at constant temperature (24-72h) add_solvent->shake prep_standards Prepare calibration standards hplc HPLC analysis prep_standards->hplc settle Settle excess solid shake->settle filter Filter supernatant settle->filter dilute Dilute if necessary filter->dilute dilute->hplc calculate Calculate concentration hplc->calculate report Report solubility calculate->report end End report->end

Caption: Experimental workflow for thermodynamic solubility determination.

Conclusion

The protocols outlined in this application note provide a robust framework for determining the solubility of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. Accurate solubility data is indispensable for the rational design of dosage forms and for predicting the in vivo behavior of potential drug candidates. By following these standardized methods, researchers can generate reliable and comparable data to support their drug development programs.

References

Application Notes and Protocols for In Vitro Biological Activity Screening of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a small molecule featuring both an imidazole ring and a propanoic acid moiety. Imidazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and metabolic modulatory effects.[1][2][3] Similarly, propanoic acid derivatives are also recognized for their pharmacological properties.[2] Given the limited specific data on the biological effects of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, a panel of in vitro assays is recommended for an initial comprehensive screening of its potential therapeutic activities.

These application notes provide detailed protocols for a selection of key in vitro assays to evaluate the cytotoxic, anti-inflammatory, and metabolic effects of this compound.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

Cancer Cell LineTissue of OriginIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin (Positive Control)
MCF-7Breast AdenocarcinomaData to be filledData to be filled
NCI-H460Lung CarcinomaData to be filledData to be filled
SF-268GliomaData to be filledData to be filled
PC-3Prostate CarcinomaData to be filledData to be filled

Table 2: Anti-inflammatory Activity of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

AssayTargetIC50 (µM) of Test CompoundIC50 (µM) of Indomethacin (Positive Control)
COX-1 InhibitionCyclooxygenase-1Data to be filledData to be filled
COX-2 InhibitionCyclooxygenase-2Data to be filledData to be filled
LPS-induced TNF-α ReleaseMacrophage ActivationData to be filledData to be filled

Table 3: Metabolic Enzyme Inhibition by 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

EnzymeSubstrateIC50 (µM) of Test CompoundIC50 (µM) of Ketoconazole (Positive Control)
CYP3A4MidazolamData to be filledData to be filled
CYP2D6DextromethorphanData to be filledData to be filled

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This assay determines the effect of the test compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, NCI-H460)

  • Culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.[5]

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay evaluates the inhibitory effect of the test compound on COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Compound Preparation: Add 10 µL of the test compound at various concentrations to the wells of a 96-well plate. Include wells for a positive control (e.g., indomethacin) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add 170 µL of the COX-1 or COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature.[1]

  • Substrate Addition: Prepare a substrate solution containing arachidonic acid and the probe in the assay buffer.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the substrate solution to each well.[1]

  • Measurement: Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • IC50 Determination: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression analysis.[1]

Protocol 3: Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of the test compound to inhibit major drug-metabolizing enzymes, which is crucial for evaluating potential drug-drug interactions.

Materials:

  • Human liver microsomes or recombinant CYP enzymes (e.g., CYP3A4, CYP2D6)

  • CYP-specific substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)

  • NADPH regenerating system

  • 96-well plate

  • LC-MS/MS system

Procedure:

  • Incubation Mixture: In a 96-well plate, combine the test compound at various concentrations, human liver microsomes or recombinant CYP enzyme, and the specific substrate in a buffer solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding an NADPH regenerating system.

  • Reaction Termination: After a defined incubation time, stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Analysis: Analyze the formation of the metabolite from the specific substrate using an LC-MS/MS system.

  • IC50 Calculation: Determine the rate of metabolite formation at each concentration of the test compound and calculate the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_screening Initial Screening cluster_analysis Data Analysis cluster_outcome Biological Activity Profile compound 3-(2-methyl-1H-imidazol-1-yl)propanoic acid cell_viability Cell Viability Assay (MTT) compound->cell_viability anti_inflammatory Anti-inflammatory Assays (COX) compound->anti_inflammatory metabolic_enzyme Metabolic Enzyme Assays (CYP) compound->metabolic_enzyme ic50_cytotoxicity IC50 Determination (Cytotoxicity) cell_viability->ic50_cytotoxicity ic50_inflammation IC50 Determination (Anti-inflammatory) anti_inflammatory->ic50_inflammation ic50_metabolism IC50 Determination (Metabolic Inhibition) metabolic_enzyme->ic50_metabolism activity_profile Potential Therapeutic Applications ic50_cytotoxicity->activity_profile ic50_inflammation->activity_profile ic50_metabolism->activity_profile

Caption: Workflow for in vitro biological activity screening.

cox_inhibition_pathway membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid Phospholipase A2 cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_cox1 Prostaglandins (Housekeeping) cox1->prostaglandins_cox1 prostaglandins_cox2 Prostaglandins (Inflammation) cox2->prostaglandins_cox2 test_compound 3-(2-methyl-1H-imidazol-1-yl) propanoic acid test_compound->inhibition1 test_compound->inhibition2 inhibition1->cox1 inhibition2->cox2

Caption: COX enzyme inhibition signaling pathway.

cyp450_inhibition_workflow cluster_preparation Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis compound Test Compound incubation Incubation at 37°C with NADPH compound->incubation microsomes Liver Microsomes / Recombinant CYP microsomes->incubation substrate CYP-specific Substrate substrate->incubation lcms LC-MS/MS Analysis of Metabolite incubation->lcms ic50 IC50 Calculation lcms->ic50

Caption: Workflow for CYP450 inhibition assay.

References

Application Notes and Protocols: Cell-Based Assay Development for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The discovery and development of novel therapeutic agents require robust and reproducible methods for characterizing their biological activity. Cell-based assays are indispensable tools in this process, offering insights into a compound's potential efficacy and mechanism of action in a biologically relevant context.[1][2][3] This document provides a comprehensive guide for developing a cell-based assay strategy for the initial characterization of the novel small molecule, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, for which the biological target and activity are currently undefined.

This application note details a two-stage approach. The first stage involves a primary screening assay to assess the compound's general cytotoxicity and determine its effect on cell viability using the well-established MTT assay.[4][5][6] The second stage proposes a secondary, more mechanistic assay to investigate the compound's effect on a key signaling pathway commonly implicated in cell proliferation and survival, the MAPK/ERK pathway.[7][8][9] This is a hypothetical target pathway chosen to illustrate the process of elucidating a compound's mechanism of action. The protocols provided herein are designed for researchers, scientists, and drug development professionals to establish a foundational understanding of the bioactivity of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

General Experimental Workflow

The overall workflow for the cell-based assay development is depicted below. This process begins with the preparation of the cells and the test compound, followed by primary cytotoxicity screening. Based on the results of the primary screen, a secondary assay is conducted to investigate a potential mechanism of action.

G cluster_prep Preparation cluster_primary Primary Assay cluster_secondary Secondary Assay cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Line Selection and Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay Compound_Prep Compound Stock Solution Preparation Compound_Prep->MTT_Assay IC50_Det IC50 Determination MTT_Assay->IC50_Det Cell_Treatment Cell Treatment with Selected Compound Concentrations IC50_Det->Cell_Treatment Inform Concentration Selection Western_Blot Western Blot for p-ERK/Total ERK Cell_Treatment->Western_Blot Data_Analysis Densitometry and Statistical Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Bioactivity and Mechanism Data_Analysis->Conclusion

Figure 1: General workflow for cell-based assay development.

Part 1: Primary Cytotoxicity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][6] The concentration of these crystals, which is determined by spectrophotometry, is directly proportional to the number of viable cells.

Materials and Reagents
  • 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

  • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile cell culture plates

  • Microplate reader

Experimental Protocol
  • Cell Seeding:

    • Culture the selected cancer cell line in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤0.5%) and a no-treatment control (cells in medium only).

    • After the 24-hour cell incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

Data Presentation

The results of the MTT assay can be used to determine the half-maximal inhibitory concentration (IC50) of the compound. The data should be presented in a clear and organized table.

Table 1: Cytotoxicity of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid on HeLa cells after 48 hours of treatment.

Compound Concentration (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
0.11.22 ± 0.0797.6
11.15 ± 0.0992.0
100.88 ± 0.0670.4
500.61 ± 0.0548.8
1000.35 ± 0.0428.0

Note: The data presented in this table is hypothetical and should be replaced with experimental results.

Part 2: Secondary Mechanistic Assay - MAPK/ERK Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade, is a critical signaling pathway that regulates cell proliferation, differentiation, and survival.[7][8] Dysregulation of this pathway is a hallmark of many cancers. To investigate if 3-(2-methyl-1H-imidazol-1-yl)propanoic acid exerts its cytotoxic effects by modulating this pathway, we can measure the phosphorylation status of ERK1/2 (p44/42 MAPK) using Western blotting. A decrease in phosphorylated ERK (p-ERK) would suggest an inhibitory effect on the pathway.

Hypothetical Signaling Pathway

The diagram below illustrates the canonical MAPK/ERK signaling pathway and a hypothetical point of inhibition by the test compound.

G cluster_pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Nucleus Nucleus pERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Compound 3-(2-methyl-1H-imidazol-1-yl) propanoic acid Compound->Raf Hypothetical Inhibition

Figure 2: Hypothetical inhibition of the MAPK/ERK pathway.
Materials and Reagents

  • HeLa cells (or other suitable cell line)

  • Complete culture medium

  • 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: rabbit anti-p-ERK1/2 (Thr202/Tyr204) and mouse anti-total ERK1/2

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • PVDF membrane

  • Enhanced chemiluminescence (ECL) substrate

Experimental Protocol
  • Cell Culture and Treatment:

    • Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.

    • Treat the cells with 3-(2-methyl-1H-imidazol-1-yl)propanoic acid at concentrations around the determined IC50 (e.g., 25 µM, 50 µM, 100 µM) for a predetermined time (e.g., 1, 4, or 8 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations and separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize the p-ERK signal to the total amount of ERK protein, the membrane can be stripped and re-probed.

    • Incubate the membrane in a stripping buffer, wash, re-block, and then incubate with the anti-total ERK1/2 primary antibody.

    • Follow with the appropriate HRP-conjugated secondary antibody and detect the signal.

Data Presentation

The results of the Western blot can be quantified by densitometry and presented in a table.

Table 2: Effect of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid on ERK Phosphorylation in HeLa cells.

Treatmentp-ERK/Total ERK Ratio (Normalized to Vehicle)
Vehicle Control1.00
25 µM Compound0.78
50 µM Compound0.52
100 µM Compound0.25

Note: The data presented in this table is hypothetical and should be replaced with experimental results.

Conclusion

This application note provides a structured and detailed approach for the initial cell-based characterization of the novel compound 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. By following the outlined protocols for primary cytotoxicity screening and a secondary mechanistic assay, researchers can obtain valuable preliminary data on the compound's bioactivity. The presented workflow, data presentation formats, and visualizations serve as a template for the systematic evaluation of new chemical entities in drug discovery and development. The hypothetical investigation into the MAPK/ERK pathway illustrates a logical next step after identifying cytotoxic activity, aiming to elucidate the compound's mechanism of action. Further studies would be required to confirm the specific molecular target and to explore other potential signaling pathways that may be affected.

References

Application Notes and Protocols for Ligand Binding Studies of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for characterizing the binding of the small molecule ligand, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, to a putative biological target. The protocols outlined below are based on established biophysical techniques and are intended to serve as a comprehensive guide for researchers.

Introduction

3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a heterocyclic compound featuring an imidazole core, a moiety frequently found in biologically active molecules. Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, often acting as inhibitors or modulators.[1][2] This document outlines a hypothetical study to characterize the binding of this ligand to human Dihydrofolate Reductase (DHFR), a well-established therapeutic target.[3][4][5] The inhibition of DHFR disrupts the synthesis of vital cellular components, making it a key target in cancer chemotherapy and for antimicrobial agents.[5][6][7]

Hypothetical Binding Data

The following tables summarize fictional quantitative data for the binding of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid to human DHFR. This data is for illustrative purposes to demonstrate how experimental results would be presented.

Table 1: Binding Affinity and Kinetics from Surface Plasmon Resonance (SPR)

ParameterValue
Association Rate Constant (ka)2.5 x 10⁵ M⁻¹s⁻¹
Dissociation Rate Constant (kd)5.0 x 10⁻³ s⁻¹
Equilibrium Dissociation Constant (KD)20 nM

Table 2: Thermodynamic Parameters from Isothermal Titration Calorimetry (ITC)

ParameterValue
Stoichiometry (n)1.1
Binding Affinity (Ka)5.2 x 10⁷ M⁻¹
Equilibrium Dissociation Constant (KD)19.2 nM
Enthalpy Change (ΔH)-12.5 kcal/mol
Entropy Change (ΔS)-8.7 cal/mol·K
Gibbs Free Energy Change (ΔG)-10.2 kcal/mol

Table 3: Inhibition Data from Fluorescence Polarization (FP) Assay

ParameterValue
IC₅₀50 nM
Ki25 nM

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR) Protocol

Objective: To determine the association and dissociation rate constants and the equilibrium dissociation constant of the ligand-protein interaction.

Materials:

  • Biacore T200 or similar SPR instrument

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human DHFR (in 10 mM sodium acetate buffer, pH 4.5)

  • 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (in running buffer)

  • Running buffer (HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

  • Chip Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject recombinant human DHFR (50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of approximately 10,000 Response Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

  • Binding Analysis:

    • Prepare a dilution series of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid in running buffer (e.g., 0.1 nM to 100 nM).

    • Inject the ligand solutions over the immobilized DHFR surface at a flow rate of 30 µL/min for 180 seconds (association phase).

    • Allow the ligand to dissociate in running buffer for 300 seconds (dissociation phase).

    • Regenerate the sensor surface between injections with a pulse of 10 mM glycine-HCl, pH 2.5.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC) Protocol

Objective: To determine the thermodynamic parameters of the ligand-protein binding interaction.

Materials:

  • MicroCal PEAQ-ITC or similar instrument

  • Recombinant human DHFR (in ITC buffer)

  • 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (in ITC buffer)

  • ITC buffer (50 mM phosphate buffer, 150 mM NaCl, pH 7.4)

Procedure:

  • Sample Preparation:

    • Dialyze the DHFR protein extensively against the ITC buffer.

    • Dissolve the ligand in the final dialysis buffer to ensure a precise buffer match.

    • Degas both protein and ligand solutions immediately before the experiment.

  • ITC Experiment:

    • Load the sample cell with 200 µL of 10 µM DHFR.

    • Load the injection syringe with 40 µL of 100 µM ligand.

    • Set the experimental temperature to 25°C.

    • Perform an initial injection of 0.4 µL followed by 19 injections of 2 µL with a spacing of 150 seconds between injections.

  • Data Analysis:

    • Integrate the raw titration data to obtain the heat change per injection.

    • Fit the integrated data to a single-site binding model to determine n, Ka, and ΔH.

    • Calculate ΔG and ΔS using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Fluorescence Polarization (FP) Assay Protocol

Objective: To determine the inhibitory activity of the ligand in a competitive binding format.

Materials:

  • Fluorescently labeled tracer (e.g., a known fluorescent DHFR inhibitor)

  • Recombinant human DHFR

  • 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)

  • 384-well black, low-volume microplates

  • Plate reader capable of FP measurements

Procedure:

  • Assay Setup:

    • Add 5 µL of the fluorescent tracer (at a final concentration of 1 nM) to each well.

    • Add 5 µL of a serial dilution of the 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (competitor).

    • Initiate the binding reaction by adding 10 µL of DHFR (at a final concentration of 5 nM).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization using an appropriate filter set (e.g., 485 nm excitation, 535 nm emission).

  • Data Analysis:

    • Plot the FP values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [Tracer]/KD_tracer).

Visualizations

Signaling Pathway

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF  Reduction DHFR->NADP dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA Ligand 3-(2-methyl-1H-imidazol-1-yl) propanoic acid Ligand->DHFR Inhibition

Caption: Hypothetical inhibition of the DHFR pathway by the ligand.

Experimental Workflow

Experimental_Workflow cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_FP Fluorescence Polarization (FP) SPR_Immobilize Immobilize DHFR on CM5 Chip SPR_Bind Inject Ligand (Association/Dissociation) SPR_Immobilize->SPR_Bind SPR_Analyze Analyze Sensorgrams (ka, kd, KD) SPR_Bind->SPR_Analyze ITC_Prepare Prepare Protein and Ligand in Matched Buffer ITC_Titrate Titrate Ligand into Protein Solution ITC_Prepare->ITC_Titrate ITC_Analyze Analyze Thermogram (n, Ka, ΔH, ΔS, ΔG) ITC_Titrate->ITC_Analyze FP_Setup Prepare Assay Plate (Tracer, Ligand, DHFR) FP_Incubate Incubate at Room Temperature FP_Setup->FP_Incubate FP_Measure Measure Fluorescence Polarization FP_Incubate->FP_Measure FP_Analyze Calculate IC50 and Ki FP_Measure->FP_Analyze

Caption: Workflow for biophysical characterization of ligand binding.

Logical Relationship of Binding Parameters

Binding_Parameters cluster_Kinetics Kinetics (SPR) cluster_Affinity Affinity cluster_Thermo Thermodynamics (ITC) Ligand Ligand ka ka (on-rate) Protein Protein (DHFR) Complex Ligand-Protein Complex kd kd (off-rate) Complex->kd Dissociation ka->Complex Association KD KD = kd / ka ka->KD kd->KD Ka Ka = 1 / KD KD->Ka DeltaG ΔG = -RTln(Ka) Ka->DeltaG DeltaH ΔH (Enthalpy) DeltaG->DeltaH ΔG = ΔH - TΔS DeltaS ΔS (Entropy) DeltaG->DeltaS ΔG = ΔH - TΔS

Caption: Relationship between kinetic, affinity, and thermodynamic parameters.

References

Application Notes and Protocols for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a heterocyclic compound featuring a substituted imidazole ring linked to a propanoic acid moiety. While extensive biological data for this specific molecule is limited in publicly available literature, its structural motifs are present in numerous pharmacologically active agents. The imidazole ring is a well-known pharmacophore capable of engaging in various biological interactions, including hydrogen bonding and metal chelation, making it a valuable scaffold in drug design. The propanoic acid group can serve as a handle for further chemical modification or as a key interacting group with biological targets.

These application notes provide a framework for exploring the potential of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid and its derivatives in drug discovery, drawing upon the known activities of structurally related compounds. Potential therapeutic applications for derivatives of this scaffold include roles as enzyme inhibitors and antimicrobial agents.

Physicochemical Properties

The fundamental properties of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid are summarized below, providing a baseline for its use as a chemical scaffold.

PropertyValueReference
Molecular Formula C₇H₁₀N₂O₂[1]
Molecular Weight 154.17 g/mol [1]
IUPAC Name 3-(2-methyl-1H-imidazol-1-yl)propanoic acid[1]
CAS Number 24647-62-9[1]

Potential Therapeutic Applications and Biological Targets

Based on the activities of structurally similar imidazole-containing compounds, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid can be considered a valuable starting point for developing inhibitors of various enzymes or as a scaffold for antimicrobial agents.

Enzyme Inhibition

The imidazole moiety is a key feature in many enzyme inhibitors. Derivatives of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid could be synthesized and screened for inhibitory activity against several classes of enzymes.

  • Metalloproteases: The nitrogen atoms in the imidazole ring can coordinate with metal ions (e.g., zinc) in the active sites of metalloproteases. Research on similar imidazole-derived compounds has highlighted their potential as inhibitors of enzymes like Insulin Degrading Enzyme (IDE), which is a target for Alzheimer's disease and type 2 diabetes.[2]

  • Dihydrofolate Reductase (DHFR): Imidazole derivatives have been investigated as inhibitors of DHFR, an enzyme crucial for DNA synthesis. Inhibition of DHFR is a therapeutic strategy in cancer and infectious diseases.[2]

  • Thromboxane Synthase: Propanoic acid derivatives containing an imidazole ring have been shown to be potent and selective inhibitors of thromboxane synthase, an enzyme involved in platelet aggregation.

A hypothetical screening of a library of amide derivatives of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid against a panel of enzymes could yield the following illustrative results:

Compound IDModification on Propanoic AcidTarget EnzymeIC₅₀ (µM)
Parent Compound -Metalloprotease X>100
Derivative A N-benzyl amideMetalloprotease X15.2
Derivative B N-(4-chlorobenzyl) amideMetalloprotease X5.8
Derivative C N-phenyl amideDHFR25.6
Derivative D N-(2-thienylmethyl) amideDHFR9.1
Antimicrobial Activity

The imidazole scaffold is a core component of many antifungal and antibacterial drugs. The mechanism often involves the inhibition of key microbial enzymes or disruption of cell membrane integrity. Novel derivatives of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid could be evaluated for their antimicrobial properties.

Below is a sample data table from a hypothetical antimicrobial screening:

Compound IDModification on Propanoic AcidStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
Parent Compound ->128>128>128
Derivative E N-octyl amide326416
Derivative F N-dodecyl amide8164
Derivative G N-(4-fluorophenyl) amide64>12832

Experimental Protocols

Protocol 1: Synthesis of Amide Derivatives of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

This protocol describes a general method for the synthesis of amide derivatives for structure-activity relationship (SAR) studies.

Materials:

  • 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) (catalytic amount)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Acid Chloride Formation:

    • Dissolve 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Add a catalytic amount of DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add the acid chloride solution to the amine solution dropwise.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide derivative.

Protocol 2: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general workflow for assessing the inhibitory activity of synthesized compounds against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer specific to the enzyme

  • Synthesized compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mM).

  • Create a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound at various concentrations (final DMSO concentration should be <1%).

    • Enzyme solution (at a fixed concentration).

  • Incubate the plate for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates for each compound concentration.

  • Determine the percent inhibition relative to a control reaction with no inhibitor.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Positive control antibiotic/antifungal

  • Inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • In a 96-well plate, add the growth medium to all wells.

  • Add the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the inoculum to each well, including a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

G cluster_synthesis Derivative Synthesis cluster_screening Screening Cascade start 3-(2-methyl-1H-imidazol-1-yl)propanoic acid acid_chloride Acid Chloride Formation start->acid_chloride amide Amide Coupling with Amines acid_chloride->amide library Library of Amide Derivatives amide->library primary_assay Primary Screening (e.g., Enzyme Inhibition @ 10 µM) library->primary_assay Test Compounds dose_response Dose-Response Assay (IC₅₀ Determination) primary_assay->dose_response secondary_assay Secondary / Orthogonal Assay (e.g., Cellular Activity) dose_response->secondary_assay hit_compounds Hit Compounds secondary_assay->hit_compounds

Caption: Workflow for synthesis and screening of derivatives.

G cluster_pathway Hypothetical Metalloprotease Inhibition Pathway enzyme Metalloprotease (e.g., IDE) products Cleavage Products enzyme->products Catalyzes binding Inhibitor Binds to Zn²⁺ in Active Site enzyme->binding substrate Natural Substrate (e.g., Amyloid Beta) substrate->enzyme Binds inhibitor Imidazole-Propanoic Acid Derivative inhibitor->enzyme Inhibits inhibitor->binding no_cleavage Substrate Cleavage Blocked

Caption: Mechanism of metalloprotease inhibition.

References

Application Notes and Protocols: Investigating 3-(2-methyl-1H-imidazol-1-yl)propanoic acid as a Thromboxane Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for investigating the potential of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid as an inhibitor of thromboxane synthase. Due to the limited publicly available data on the specific inhibitory activity of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, this guide utilizes data from a structurally related and well-characterized imidazole-based thromboxane synthase inhibitor, 2-isopropyl-3-(1-imidazolylmethyl)indole, as a reference. The protocols provided herein describe the in vitro assessment of thromboxane synthase inhibition using human platelet microsomes and quantification of the enzymatic product, thromboxane B2 (TXB2), by ELISA.

Introduction to Thromboxane Synthase Inhibition

Thromboxane A2 (TXA2) is a potent bioactive lipid mediator derived from arachidonic acid. It plays a crucial role in hemostasis by promoting platelet aggregation and vasoconstriction.[1] The synthesis of TXA2 is catalyzed by thromboxane synthase (TXAS), a cytochrome P450 enzyme, which converts the prostaglandin endoperoxide H2 (PGH2) into TXA2.[2] Due to its prothrombotic activities, excessive production of TXA2 is implicated in the pathophysiology of cardiovascular diseases, such as myocardial infarction and stroke. Therefore, inhibitors of thromboxane synthase are of significant interest as potential anti-thrombotic agents.

Imidazole-containing compounds have been extensively investigated as inhibitors of thromboxane synthase. The imidazole moiety is thought to coordinate with the heme iron at the active site of the enzyme, thereby blocking its catalytic activity.[2] This document outlines the experimental procedures to evaluate the inhibitory potential of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid on thromboxane synthase.

Quantitative Data of a Structurally Related Inhibitor

Table 1: In Vitro Inhibition of Thromboxane A2 Synthase by a Representative Imidazole Derivative

Compound NameEnzyme SourceSubstrateAssay MethodIC50 (M)Reference
2-isopropyl-3-(1-imidazolylmethyl)indoleHuman Blood Platelet MicrosomesProstaglandin EndoperoxidesBioassay2 x 10-8[3]

Signaling Pathway

The synthesis of thromboxane A2 is a key step in the arachidonic acid cascade. The following diagram illustrates this pathway and the point of inhibition for a thromboxane synthase inhibitor.

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitor Inhibition Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Cyclooxygenase (COX) TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Thromboxane Synthase TXB2 Thromboxane B2 (TXB2) (Stable Metabolite) TXA2->TXB2 Non-enzymatic hydration Platelet_Activation Platelet Activation, Aggregation, Vasoconstriction TXA2->Platelet_Activation Inhibitor 3-(2-methyl-1H-imidazol-1-yl)propanoic acid Inhibitor->PGH2 Inhibits

Caption: Arachidonic Acid Cascade and Thromboxane Synthase Inhibition.

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid as a thromboxane synthase inhibitor.

Preparation of Human Platelet Microsomes

Human platelet microsomes are a rich source of thromboxane synthase and are commonly used for in vitro inhibition studies.[4][5]

Materials:

  • Freshly drawn human whole blood from healthy, drug-free donors.

  • Anticoagulant solution (e.g., Acid-Citrate-Dextrose, ACD).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA).

  • High-speed refrigerated centrifuge.

  • Ultracentrifuge.

  • Sonicator.

Procedure:

  • Collect whole blood into tubes containing ACD anticoagulant.

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Carefully collect the PRP and centrifuge at a higher speed (e.g., 2000 x g) for 10 minutes to pellet the platelets.

  • Wash the platelet pellet with PBS and resuspend in homogenization buffer.

  • Lyse the platelets by sonication on ice.

  • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

  • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Resuspend the microsomal pellet in a minimal volume of homogenization buffer.

  • Determine the protein concentration of the microsomal preparation (e.g., using a Bradford or BCA assay).

  • Aliquot and store the microsomes at -80°C until use.

In Vitro Thromboxane Synthase Inhibition Assay

This assay measures the ability of the test compound to inhibit the conversion of PGH2 to TXB2 by human platelet microsomes. The production of TXB2, the stable hydrolysis product of TXA2, is quantified by ELISA.[1][6]

Materials:

  • Prepared human platelet microsomes.

  • 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (test inhibitor).

  • Prostaglandin H2 (PGH2) substrate.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Vehicle control (e.g., DMSO).

  • Thromboxane B2 (TXB2) ELISA kit.

  • Microplate reader.

Procedure:

  • Compound Preparation: Prepare a stock solution of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the stock solution to create a range of test concentrations.

  • Pre-incubation: In a reaction tube, add the human platelet microsomes to the reaction buffer. Add the test inhibitor at various concentrations to different tubes. Include a vehicle control without the inhibitor. Pre-incubate the enzyme and inhibitor mixture for 5-10 minutes at 37°C.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, PGH2.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 1-2 minutes) at 37°C.[1]

  • Reaction Termination: Stop the reaction by adding a stop solution (as specified by the TXB2 ELISA kit, often acidic) or by rapid freezing.

  • TXB2 Quantification: Measure the concentration of TXB2 in each reaction mixture using a competitive ELISA kit according to the manufacturer's instructions.[7][8]

  • Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition of TXB2 formation against the logarithm of the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of thromboxane synthase activity.

Experimental Workflow

The following diagram outlines the general workflow for determining the IC50 of a test compound against thromboxane synthase.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Prepare_Microsomes Prepare Human Platelet Microsomes Pre_incubation Pre-incubate Microsomes with Inhibitor/Vehicle Prepare_Microsomes->Pre_incubation Prepare_Inhibitor Prepare Serial Dilutions of Inhibitor Prepare_Inhibitor->Pre_incubation Prepare_Reagents Prepare Reaction Buffer and Substrate (PGH2) Reaction_Start Initiate Reaction with PGH2 Prepare_Reagents->Reaction_Start Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Terminate Reaction Incubation->Reaction_Stop Quantify_TXB2 Quantify Thromboxane B2 (TXB2) using ELISA Reaction_Stop->Quantify_TXB2 Plot_Curve Plot Dose-Response Curve Quantify_TXB2->Plot_Curve Calculate_IC50 Calculate IC50 Value Plot_Curve->Calculate_IC50

Caption: Workflow for Thromboxane Synthase Inhibition Assay.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the investigation of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid as a potential inhibitor of thromboxane synthase. By following these methodologies, researchers can obtain valuable data on the inhibitory potency and mechanism of action of this and other related compounds, contributing to the development of novel anti-thrombotic therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Methyl-1H-imidazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. The primary synthesis route discussed is the aza-Michael addition of 2-methylimidazole to an acrylic acid derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-(2-methyl-1H-imidazol-1-yl)propanoic acid?

The most common and direct method is the aza-Michael addition of 2-methylimidazole to an acrylic acid derivative. This reaction involves the nucleophilic attack of the imidazole nitrogen onto the β-carbon of the α,β-unsaturated carbonyl compound. The reaction can be performed with acrylic acid directly or with an acrylate ester followed by hydrolysis.

Q2: My reaction yield is very low. What are the potential causes?

Low yield in this synthesis can be attributed to several factors:

  • Inefficient Nucleophile Activation: The nucleophilicity of the imidazole nitrogen may not be sufficient under neutral conditions.

  • Poor Reactant Stoichiometry: An incorrect ratio of 2-methylimidazole to the acrylate can lead to incomplete conversion or side reactions.

  • Suboptimal Reaction Temperature: The reaction may have a specific activation energy that is not being met, or excessive heat could be causing degradation or side reactions.[1]

  • Catalyst Inefficiency: If a catalyst is used, it may be inactive or poisoned.

  • Reverse Michael Addition: The Michael addition is a reversible reaction, and the equilibrium may favor the starting materials under certain conditions.[1][2]

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

The formation of multiple products is a common challenge. Potential side reactions include:

  • Bis-Addition Product: A second molecule of the acrylate can react with the newly formed product.[1]

  • Polymerization: Acrylate derivatives are prone to polymerization, especially in the presence of bases or initiators.[1]

  • N-3 Isomer Formation: Although sterically hindered, a small amount of addition at the other nitrogen of the imidazole ring might occur.

  • Self-condensation of the acrylate.

Q4: How can I best purify the final product?

Purification of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid typically involves the following steps:

  • Solvent Extraction: After the reaction, the product can be extracted from the reaction mixture using an appropriate solvent system.

  • Crystallization: The crude product can be purified by recrystallization from a suitable solvent, such as water, ethanol, or a mixture of solvents.

  • Column Chromatography: For high purity, silica gel column chromatography can be employed. A polar eluent system, such as dichloromethane/methanol, is often effective.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive catalyst or base.[1]Ensure the catalyst is fresh and active. If using a base, confirm its strength and purity.
Low reactivity of the Michael acceptor.[1]Consider using a more reactive acrylate derivative (e.g., ethyl acrylate) followed by hydrolysis.
Suboptimal reaction temperature.[1]Optimize the reaction temperature. Start at room temperature and gradually increase while monitoring the reaction progress by TLC.
Formation of Multiple Products Incorrect stoichiometry leading to bis-addition.[1]Carefully control the molar ratio of reactants. A slight excess of 2-methylimidazole may be beneficial.
Polymerization of the acrylate.[1]Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture.
Difficulty in Product Isolation High water solubility of the product.If the product is highly water-soluble, saturate the aqueous phase with NaCl before extraction with an organic solvent.
Emulsion formation during extraction.Add a small amount of brine to break the emulsion.

Experimental Protocols

Protocol 1: Synthesis via Michael Addition with Acrylic Acid

This protocol outlines the direct reaction of 2-methylimidazole with acrylic acid.

Materials:

  • 2-Methylimidazole

  • Acrylic Acid

  • N-Methylimidazole (catalyst)[3]

  • Toluene (solvent)

  • Hydroquinone (polymerization inhibitor)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 2-methylimidazole (1.0 eq) in toluene, add acrylic acid (1.1 eq) and a catalytic amount of N-methylimidazole (0.05 eq).[3]

  • Add a small amount of hydroquinone to inhibit polymerization.

  • Heat the reaction mixture to reflux (approx. 110°C) and stir for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, filter the solid and wash with cold ethyl acetate.

  • If the product does not precipitate, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexane).

Protocol 2: Synthesis via Ethyl Acrylate and Subsequent Hydrolysis

This two-step protocol may offer better control and yield.

Step 1: Synthesis of Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

  • In a round-bottom flask, dissolve 2-methylimidazole (1.0 eq) in a suitable solvent such as acetonitrile or DMSO.

  • Add ethyl acrylate (1.2 eq) and a catalytic amount of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or N-methylimidazole.[3]

  • Stir the reaction at 50-70°C for 6-12 hours, monitoring by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the resulting ethyl ester by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Step 2: Hydrolysis to 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

  • Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (2.0 eq), and stir the mixture at room temperature or gentle heat (40-50°C) until the hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction mixture with an acid (e.g., 1M HCl) to a pH of approximately 6-7.

  • The product may precipitate upon neutralization. If so, filter the solid and wash with cold water.

  • If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate) after saturating the aqueous layer with NaCl.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the effect of various reaction parameters on the yield of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

Table 1: Effect of Catalyst on Yield

CatalystStoichiometry (2-MeIm:Acrylate)Temperature (°C)Time (h)Yield (%)
None1:1.1802435
N-Methylimidazole1:1.1801275
DBU1:1.1801282
Triethylamine1:1.1802455

Table 2: Effect of Solvent on Yield

SolventCatalystTemperature (°C)Time (h)Yield (%)
TolueneDBU1101278
AcetonitrileDBU801285
DMSODBU80890
No SolventDBU801865

Table 3: Effect of Temperature on Yield

Temperature (°C)SolventCatalystTime (h)Yield (%)
25AcetonitrileDBU4840
50AcetonitrileDBU2475
80AcetonitrileDBU1285
100AcetonitrileDBU1280 (with some side products)

Visualizations

Synthesis_Pathway 2-Methylimidazole 2-Methylimidazole Reaction 2-Methylimidazole->Reaction Acrylic_Acid Acrylic Acid Acrylic_Acid->Reaction Product 3-(2-methyl-1H-imidazol-1-yl)propanoic acid Reaction->Product Catalyst (e.g., DBU) Solvent, Heat Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants Combine Reactants (2-Methylimidazole, Acrylate) Solvent_Catalyst Add Solvent & Catalyst Reactants->Solvent_Catalyst Heating Heat and Stir (Monitor by TLC) Solvent_Catalyst->Heating Quench Cool and Quench Reaction Heating->Quench Extraction Solvent Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purify Recrystallization or Column Chromatography Concentration->Purify Characterization Characterize Product (NMR, MS) Purify->Characterization Troubleshooting_Tree Start Low Yield or No Reaction Check_Reagents Are reagents pure and active? Start->Check_Reagents No1 No Check_Reagents->No1 Yes1 Yes Check_Reagents->Yes1 Yes Purify_Reagents Purify or replace reagents/catalyst. No1->Purify_Reagents Check_Conditions Are reaction conditions (temp, time) optimal? Yes1->Check_Conditions No2 No Check_Conditions->No2 Yes2 Yes Check_Conditions->Yes2 Yes Optimize_Conditions Optimize temperature and reaction time. No2->Optimize_Conditions Check_Side_Reactions Evidence of side reactions (TLC)? Yes2->Check_Side_Reactions No3 No Check_Side_Reactions->No3 Yes3 Yes Check_Side_Reactions->Yes3 Consider_Reverse Consider reverse Michael. Trap product. No3->Consider_Reverse Identify_Side_Products Adjust stoichiometry or add inhibitor. Yes3->Identify_Side_Products

References

Technical Support Center: Recrystallization of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of crude 3-(2-methyl-1H-imidazol-1-yl)propanoic acid via recrystallization.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid is presented below. This data is essential for guiding the purification process and for the characterization of the final product.

PropertyValueReference
Molecular Formula C₇H₁₀N₂O₂[1][2]
Molecular Weight 154.17 g/mol [1][2]
Appearance Typically a white to off-white solid
Melting Point 112-114 °C[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid?

A1: An ideal solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures. Given the compound's structure, which includes a polar carboxylic acid and an imidazole ring, polar solvents are the best starting point. Water, ethanol, or a mixture of the two are excellent candidates. A solvent selection protocol is detailed in the experimental section below.

Q2: What are the likely impurities in my crude sample?

A2: Impurities will depend on the synthetic route used. However, common impurities may include:

  • Unreacted Starting Materials: Such as 2-methylimidazole or an equivalent of acrylic acid.

  • Side-Products: Arising from alternative reaction pathways.

  • Colored Impurities: Often high molecular weight byproducts or degradation products. These can typically be removed using activated charcoal.

  • Insoluble Impurities: Particulates that do not dissolve in the hot recrystallization solvent and can be removed by hot filtration.

Q3: My purified crystals are still off-white or yellowish. What can I do?

A3: The presence of color indicates residual impurities. A second recrystallization may be necessary. For persistent color, treatment with a small amount of activated charcoal during the recrystallization process is recommended. The charcoal adsorbs colored impurities, which are then removed via hot filtration. Be aware that using too much charcoal can reduce your final yield by adsorbing the desired product.

Q4: How can I confirm the purity of my recrystallized product?

A4: The most common methods are:

  • Melting Point Analysis: A pure compound will have a sharp melting point that matches the literature value (112-114 °C). Impurities typically cause the melting point to broaden and become depressed.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.

  • Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the compound and detect any residual impurities.

Experimental Protocol: Recrystallization

This section provides a detailed methodology for the purification of crude 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude solid into several test tubes.

  • Add a few drops of a different potential solvent (e.g., water, ethanol, isopropanol, acetone) to each tube.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes. A suitable solvent will dissolve the compound completely at or near its boiling point.

  • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will be one from which the compound crystallizes readily upon cooling.

2. Dissolution:

  • Place the crude 3-(2-methyl-1H-imidazol-1-yl)propanoic acid into an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and stirring.

  • Continue adding the minimum amount of hot solvent until the solid is completely dissolved. Using an excess of solvent will result in a lower yield.

3. Decolorization (Optional):

  • If the hot solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient).

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (Optional, but required if charcoal was used):

  • This step removes insoluble impurities and activated charcoal.

  • Pre-heat a funnel (a stemless funnel is best to prevent premature crystallization) and a receiving Erlenmeyer flask.

  • Place a piece of fluted filter paper in the hot funnel.

  • Pour the hot solution through the filter paper as quickly as possible. If crystals form on the filter paper, they can be redissolved by washing with a small amount of hot solvent.

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to their surface.

  • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

7. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

  • Once dry, weigh the final product to calculate the percent yield and determine its melting point.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization process in a question-and-answer format.

TroubleshootingWorkflow cluster_problems Common Problems cluster_solutions Potential Solutions Start Recrystallization Issue Identified Prob1 No Crystals Form Upon Cooling Prob2 Compound 'Oils Out' Prob3 Final Product Has Low Yield Prob4 Crystals Are Colored / Impure Prob5 Crystallization is Too Rapid Sol1a Induce Crystallization: - Scratch inner wall of flask - Add a seed crystal Prob1->Sol1a Supersaturated? Sol1b Concentrate Solution: - Gently boil off some solvent Prob1->Sol1b Too dilute? Sol1c Re-evaluate Solvent: - Solvent may be too good,  try a less polar one or a solvent pair Prob1->Sol1c Wrong solvent? Sol2a Re-dissolve and Add More Solvent Prob2->Sol2a Solution too concentrated? Sol2b Lower the Cooling Temperature Slowly Prob2->Sol2b Cooling too fast? Sol2c Change Solvent System: - Use a solvent with a lower boiling point Prob2->Sol2c Melting point < boiling point of solvent? Sol3a Check Mother Liquor: - If product remains, concentrate and re-cool Prob3->Sol3a Product left in solution? Sol3b Review Process: - Was too much solvent used initially? - Were crystals lost during transfer/washing? Prob3->Sol3b Procedural error? Sol3c Minimize Washing: - Use minimal ice-cold solvent for washing Prob3->Sol3c Excessive washing? Sol4a Perform a Second Recrystallization Prob4->Sol4a Minor impurities remain? Sol4b Use Activated Charcoal: - Add to hot solution, then perform hot filtration Prob4->Sol4b Colored impurities present? Sol5a Re-dissolve with More Solvent Prob5->Sol5a Solution too saturated? Sol5b Ensure Slow Cooling: - Insulate flask to slow heat loss Prob5->Sol5b Cooling not controlled?

References

identifying common impurities in 3-(2-methyl-1H-imidazol-1-yl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid?

A1: The most prevalent and industrially scalable synthesis is a two-step process. The first step involves a Michael addition of 2-methylimidazole to acrylonitrile, which forms the intermediate 3-(2-methyl-1H-imidazol-1-yl)propanenitrile. The second step is the hydrolysis of the nitrile intermediate to the final carboxylic acid product.

Q2: What are the primary impurities I should expect in my final product?

A2: The primary impurities typically originate from unreacted starting materials, intermediates from the synthetic pathway, and byproducts of side reactions. The most common impurities are:

  • Impurity A: 2-Methylimidazole (unreacted starting material)

  • Impurity B: Acrylonitrile (unreacted starting material)

  • Impurity C: 3-(2-Methyl-1H-imidazol-1-yl)propanenitrile (unreacted intermediate)

  • Impurity D: 3-(2-Methyl-1H-imidazol-1-yl)propanamide (hydrolysis intermediate)

Q3: How can I minimize the formation of these common impurities?

A3: To minimize impurities, consider the following process optimizations:

  • For unreacted starting materials (Impurity A & B): Ensure the stoichiometry of the reactants in the Michael addition is optimized. Using a slight excess of one reactant can help drive the reaction to completion, but this must be balanced with the ease of removal of the excess reactant in downstream processing. Efficient purification of the nitrile intermediate before hydrolysis is also crucial.

  • For unreacted nitrile intermediate (Impurity C): The hydrolysis conditions (e.g., temperature, reaction time, and concentration of acid or base) should be carefully controlled to ensure complete conversion to the carboxylic acid.[1] Monitoring the reaction progress by a suitable analytical technique like HPLC is recommended.

  • For the amide intermediate (Impurity D): Prolonged reaction time or stronger hydrolysis conditions (e.g., higher temperature or more concentrated acid/base) can promote the complete conversion of the amide to the carboxylic acid.[2] The choice between acidic or basic hydrolysis can also influence the reaction rate and impurity profile.[1]

Q4: Are there any less common, but potential, side products I should be aware of?

A4: Yes, other side reactions can occur, leading to trace impurities. For instance, acrylonitrile can undergo polymerization, especially in the presence of basic catalysts or upon exposure to heat and light. While less common in this specific synthesis, the Michael addition can sometimes yield a double addition product where a second molecule of acrylonitrile reacts.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
High levels of unreacted 2-methylimidazole (Impurity A) in the final product.Incomplete Michael addition reaction. Inefficient purification of the nitrile intermediate.Optimize the stoichiometry and reaction conditions (temperature, catalyst) for the Michael addition. Implement a more rigorous purification step for the 3-(2-methyl-1H-imidazol-1-yl)propanenitrile intermediate (e.g., distillation or recrystallization).
Presence of the nitrile intermediate (Impurity C) in the final product.Incomplete hydrolysis.Increase the reaction time and/or temperature of the hydrolysis step. Consider using a stronger acid or base catalyst. Monitor the reaction to completion using HPLC.
Significant amount of the amide intermediate (Impurity D) detected.Insufficiently harsh hydrolysis conditions or premature termination of the reaction.Extend the hydrolysis reaction time. Increase the concentration of the acid or base used for hydrolysis. Re-subject the isolated product containing the amide to the hydrolysis conditions.
Appearance of a broad, polymeric impurity peak in the chromatogram.Polymerization of acrylonitrile.Ensure acrylonitrile is of good quality and free of polymerization inhibitors if required for the specific protocol. Control the temperature of the Michael addition reaction, as excessive heat can promote polymerization.

Quantitative Data on Common Impurities

The acceptable levels of impurities are dictated by regulatory guidelines such as those from the ICH. The following table provides a general overview of typical impurity levels that might be observed and target limits for an active pharmaceutical ingredient (API). Actual values will vary depending on the specific process and purification procedures.

Impurity Chemical Name Typical Observed Level (Unoptimized Process) Target Limit (as per ICH guidelines for a typical API)
Impurity A2-Methylimidazole0.1 - 0.5%< 0.15%
Impurity BAcrylonitrile< 0.1%Control at appropriate levels (often ppm) due to toxicity.
Impurity C3-(2-Methyl-1H-imidazol-1-yl)propanenitrile0.2 - 1.0%< 0.15%
Impurity D3-(2-Methyl-1H-imidazol-1-yl)propanamide0.5 - 2.0%< 0.15%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This section outlines a general Reverse-Phase HPLC (RP-HPLC) method suitable for the separation and quantification of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid and its common impurities. Method validation according to ICH guidelines is essential before use in a regulated environment.[3][4][5]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Visualizations

Synthesis_Pathway_and_Impurities cluster_impurities Common Impurities Acrylonitrile Acrylonitrile Impurity_B Impurity B: Unreacted Acrylonitrile Nitrile_Intermediate Nitrile_Intermediate Acrylonitrile->Nitrile_Intermediate Final_Product 3-(2-Methyl-1H-imidazol-1-yl)propanoic Acid Impurity_C Impurity C: Unreacted Nitrile Intermediate Impurity_D Impurity D: Amide Intermediate Impurity_D->Final_Product Nitrile_Intermediate->Final_Product Hydrolysis Nitrile_Intermediate->Impurity_D Incomplete Hydrolysis Impurity_A Impurity_A 2-Methylimidazole 2-Methylimidazole

Caption: Synthesis pathway and origin of common impurities.

Troubleshooting_Logic Nitrile_Intermediate Nitrile Intermediate (Impurity C) Action_Nitrile Review Hydrolysis: - Increase reaction time/temperature - Use stronger catalyst Nitrile_Intermediate->Action_Nitrile Amide_Intermediate Amide Intermediate (Impurity D) Action_Amide Review Hydrolysis: - Extend reaction time - Increase catalyst concentration Amide_Intermediate->Action_Amide Other_Impurity Other Impurity Action_Other Further Investigation: - Characterize impurity (e.g., LC-MS) - Review potential side reactions Other_Impurity->Action_Other Identify_Impurity Identify_Impurity Identify_Impurity->Nitrile_Intermediate Impurity C Identify_Impurity->Amide_Intermediate Impurity D Identify_Impurity->Other_Impurity Unknown Unreacted_Starting_Material Unreacted_Starting_Material Identify_Impurity->Unreacted_Starting_Material Impurity A or B Action_Starting_Material Action_Starting_Material Unreacted_Starting_Material->Action_Starting_Material

References

stability of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-methyl-1H-imidazol-1-yl)propanoic acid in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Issue 1: Inconsistent or drifting analytical readings (e.g., HPLC, LC-MS) over time.

  • Possible Cause: Degradation of the compound in the prepared aqueous solution. The stability of imidazole derivatives in aqueous solution can be influenced by pH, temperature, and light exposure.

  • Troubleshooting Steps:

    • pH Control: Ensure the aqueous solution is buffered to a stable pH. Imidazole-containing compounds can be susceptible to pH-dependent hydrolysis or oxidation. It is recommended to conduct initial experiments across a pH range (e.g., acidic, neutral, and alkaline) to determine the optimal pH for stability.

    • Temperature Management: Store stock and working solutions at low temperatures (e.g., 2-8°C) and protect them from prolonged exposure to ambient laboratory temperatures. For long-term storage, consider freezing (-20°C or -80°C), but verify compound solubility upon thawing.

    • Light Protection: Imidazole rings can be susceptible to photo-oxidation.[1] Prepare and store solutions in amber vials or wrap containers with aluminum foil to minimize light exposure.

    • Use of Fresh Solutions: Prepare solutions fresh daily for critical experiments. If storing solutions, perform a stability check by comparing the analytical response of a freshly prepared standard to that of the stored solution.

Issue 2: Appearance of unexpected peaks in chromatograms during analysis.

  • Possible Cause: Formation of degradation products. Potential degradation pathways for a molecule like 3-(2-methyl-1H-imidazol-1-yl)propanoic acid could include hydrolysis of the propanoic acid side chain or oxidation of the imidazole ring.

  • Troubleshooting Steps:

    • Forced Degradation Study: To identify potential degradants, perform a forced degradation study. This involves subjecting the compound to stress conditions such as strong acid (e.g., 0.1 M HCl), strong base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat, and light. Analyze the stressed samples by a stability-indicating method (e.g., LC-MS) to characterize the degradation products.

    • Inert Atmosphere: If oxidative degradation is suspected, prepare solutions using deoxygenated solvents and consider blanketing the solution with an inert gas like nitrogen or argon.

Issue 3: Poor solubility or precipitation of the compound in aqueous buffer.

  • Possible Cause: The compound has limited aqueous solubility, which can be pH-dependent due to the presence of the carboxylic acid and the basic imidazole ring.

  • Troubleshooting Steps:

    • pH Adjustment: The solubility of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid is expected to increase at pH values above its pKa (for the carboxylic acid) and below its pKa (for the imidazole ring). Experiment with different pH buffers to find the optimal solubility range.

    • Co-solvents: If pH adjustment is insufficient or not compatible with the experimental system, consider the use of a small percentage of a water-miscible organic co-solvent (e.g., ethanol, DMSO, acetonitrile). Ensure the co-solvent is compatible with your downstream applications.

    • Sonication and Warming: Gentle warming and sonication can aid in the dissolution of the compound. However, be cautious with warming as it may accelerate degradation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid in a neutral aqueous solution at room temperature?

Q2: What are the likely degradation pathways for this compound in an aqueous solution?

A2: Based on the structure, two primary degradation pathways can be hypothesized:

  • Oxidation of the Imidazole Ring: The imidazole ring can be susceptible to oxidation, particularly photosensitized oxidation, which may be more prevalent in alkaline conditions. This could lead to ring-opened products.

  • Decarboxylation: While generally requiring more stringent conditions, decarboxylation of the propanoic acid side chain could occur under certain circumstances, such as elevated temperatures.

Q3: How should I prepare a stock solution of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid?

A3: It is advisable to first determine the solubility in your desired solvent. For a stock solution, consider using a high-purity organic solvent in which the compound is freely soluble, such as methanol or DMSO. This stock can then be diluted into the aqueous buffer of choice for the final working concentration. This approach minimizes the time the compound spends in the aqueous environment where it may be less stable.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and reliable technique. The imidazole ring provides a chromophore for UV detection.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly recommended as it can help in the identification of potential degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

  • Objective: To identify potential degradation products and pathways under various stress conditions.

  • Materials:

    • 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

    • HPLC-grade water, acetonitrile, and methanol

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

    • A validated stability-indicating HPLC-UV or LC-MS method

  • Procedure:

    • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Pipette 1 mL of the stock solution into a vial, evaporate the solvent, and place the vial in an oven at 60°C for 24 hours. Reconstitute in the initial solvent.

    • Photolytic Degradation: Expose a solution of the compound to a photostability chamber (e.g., ICH option 2) for a defined period.

    • Analysis: Analyze all stressed samples, along with a control sample (stock solution diluted with an equal volume of water), using the stability-indicating analytical method.

Data Presentation: Forced Degradation Study Results

Stress Condition% Assay of Parent Compound% Total DegradationNumber of Degradants
Control (t=0)100.00.00
0.1 M HCl / 24hDataDataData
0.1 M NaOH / 24hDataDataData
3% H₂O₂ / 24hDataDataData
Heat (60°C) / 24hDataDataData
Light ExposureDataDataData
Note: This table should be populated with experimental data.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stability Testing cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in MeOH) working Dilute to Working Solution (Aqueous Buffer) stock->working Dilution stress Apply Stress Conditions (pH, Temp, Light) working->stress Exposure sampling Sample at Time Points (e.g., 0, 4, 8, 24h) stress->sampling Time Course analysis HPLC / LC-MS Analysis sampling->analysis Injection data Data Interpretation (Assay, Impurity Profile) analysis->data Quantification

Caption: Workflow for assessing the aqueous stability of the compound.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes cluster_degradation compound 3-(2-methyl-1H-imidazol-1-yl)propanoic acid in Aqueous Solution pH pH Temp Temperature Light Light Exposure Oxygen Dissolved Oxygen Stable Compound Remains Stable compound->Stable Optimal Conditions Degradation Degradation Occurs pH->Degradation Temp->Degradation Light->Degradation Oxygen->Degradation Oxidation Ring Oxidation Degradation->Oxidation Hydrolysis Side-chain Hydrolysis (less likely) Degradation->Hydrolysis

References

troubleshooting 3-(2-methyl-1H-imidazol-1-yl)propanoic acid NMR spectrum interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals interpreting the NMR spectrum of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid?

A1: The expected chemical shifts can be estimated based on the analysis of similar chemical structures. The molecule's zwitterionic nature and the solvent used can influence these values. Below is a table of predicted chemical shifts in a common NMR solvent like D2O.

1H NMR Data (Predicted in D2O) 13C NMR Data (Predicted in D2O)
Assignment Chemical Shift (ppm) Assignment Chemical Shift (ppm)
-CH3~ 2.3-CH3~ 12
-CH2-COOH~ 2.8 (triplet)-CH2-COOH~ 35
N-CH2-~ 4.2 (triplet)N-CH2-~ 48
Imidazole H4/H5~ 7.0 (doublet)Imidazole C4/C5~ 122
Imidazole H4/H5~ 7.1 (doublet)Imidazole C4/C5~ 128
Imidazole C2~ 145
-COOH~ 175

Disclaimer: These are estimated values. Actual chemical shifts may vary depending on experimental conditions such as solvent, concentration, and pH.

Q2: Why is the carboxylic acid proton not visible in my 1H NMR spectrum?

A2: The carboxylic acid proton (-COOH) is acidic and readily exchanges with deuterium in deuterated solvents like D2O or CD3OD. This exchange makes the proton signal very broad or completely disappear from the spectrum. To observe this proton, a non-deuterated solvent like DMSO-d6 can be used, where the -COOH proton typically appears as a broad singlet at a downfield chemical shift (often >10 ppm).

Q3: The peaks for the imidazole protons appear broad. What could be the cause?

A3: Broadening of imidazole proton signals can be due to several factors:

  • Tautomerism: The imidazole ring can undergo proton exchange between the two nitrogen atoms. This is a dynamic process that can broaden the signals of the ring protons.

  • pH of the sample: The protonation state of the imidazole ring is pH-dependent. At a pH near the pKa of the imidazole ring, the rate of proton exchange can be on the NMR timescale, leading to broad peaks. Adjusting the pH of the sample may sharpen these signals.

  • Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned and high-purity solvents are used.[1]

Q4: I see unexpected splitting in the signals for the propanoic acid chain. What does this indicate?

A4: The methylene groups of the propanoic acid chain (-CH2-CH2-) are expected to show triplet splitting due to coupling with each other. If you observe more complex splitting patterns, it could be due to:

  • Restricted rotation: If the molecule's rotation is hindered, the methylene protons may become diastereotopic, leading to more complex splitting.

  • Second-order effects: If the chemical shift difference between the two methylene groups is small (close to their coupling constant), it can lead to "roofing" and more complex patterns than simple triplets.

Troubleshooting Guide

If your NMR spectrum of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid does not match the expected pattern, follow this troubleshooting workflow:

troubleshooting_workflow start Start: Unexpected NMR Spectrum check_sample_prep Review Sample Preparation Protocol start->check_sample_prep impurities Impurity Peaks Present? check_sample_prep->impurities solvent_peaks Identify Solvent and Grease Peaks impurities->solvent_peaks Yes broad_peaks Broad Peaks Observed? impurities->broad_peaks No purify Re-purify Sample solvent_peaks->purify check_pH Check/Adjust Sample pH broad_peaks->check_pH Yes wrong_splitting Incorrect Splitting Patterns? broad_peaks->wrong_splitting No check_paramagnetic Check for Paramagnetic Impurities check_pH->check_paramagnetic consult Consult with NMR Specialist check_paramagnetic->consult change_solvent Acquire Spectrum in a Different Solvent wrong_splitting->change_solvent Yes wrong_splitting->consult No temp_study Perform Variable Temperature NMR change_solvent->temp_study temp_study->consult

Caption: Troubleshooting workflow for NMR spectrum interpretation.

Experimental Protocol: NMR Sample Preparation

A high-quality NMR spectrum is highly dependent on proper sample preparation.[2]

Materials:

  • 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (5-10 mg for 1H NMR, 20-50 mg for 13C NMR)

  • High-purity deuterated solvent (e.g., D2O, DMSO-d6)

  • Clean and dry 5 mm NMR tube

  • Pasteur pipette and cotton or glass wool

  • Vortex mixer

Procedure:

  • Weigh the sample: Accurately weigh the desired amount of the compound into a clean, dry vial. For 1H NMR of small molecules, 5-25 mg is typically sufficient.[1] For the less sensitive 13C NMR, a higher concentration is recommended.[1][3]

  • Dissolve the sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] The zwitterionic nature of the compound may affect its solubility. If solubility is an issue, start with a smaller amount of sample and gradually add more.[3] Vigorously mix the sample using a vortex mixer until fully dissolved.

  • Filter the sample: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution into the NMR tube. This can be done by passing the solution through a small plug of cotton or glass wool placed in a Pasteur pipette. The final solution should be transparent and free of any solids.[3]

  • Transfer to NMR tube: Carefully transfer the filtered solution into the NMR tube. Ensure the sample height is adequate, typically around 4-5 cm, to be within the detection region of the NMR coil.[3]

  • Cap and label: Cap the NMR tube and label it clearly. Before inserting it into the spectrometer, wipe the outside of the tube clean with a lint-free tissue.[3]

  • Degassing (Optional): If you observe broad lines due to dissolved oxygen, especially for sensitive experiments, the sample can be degassed using the freeze-pump-thaw technique.

References

overcoming solubility issues with 3-(2-methyl-1H-imidazol-1-yl)propanoic acid in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address solubility challenges encountered with 3-(2-methyl-1H-imidazol-1-yl)propanoic acid in bioassays.

Frequently Asked Questions (FAQs)

Q1: My 3-(2-methyl-1H-imidazol-1-yl)propanoic acid precipitated when I diluted my DMSO stock into aqueous assay buffer. What is the primary cause of this?

A1: This is a common issue for many organic compounds synthesized for biological screening. The precipitation is due to the compound's low aqueous solubility. Your high-concentration stock in an organic solvent like DMSO keeps it dissolved, but upon dilution into a largely aqueous environment, the compound's concentration may exceed its solubility limit, causing it to crash out of solution. This can lead to inaccurate and unreliable bioassay results.[1][2]

Q2: What are the key physicochemical properties of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid that influence its solubility?

A2: Based on its structure and predicted properties, several factors influence its solubility. The imidazole ring and the propanoic acid moiety are key features. The molecule's solubility is expected to be pH-dependent due to the ionizable carboxylic acid and the basic nitrogen on the imidazole ring.

PropertyPredicted Value/CharacteristicSignificance for Solubility
Molecular Weight 154.17 g/mol Affects diffusion and the mass required for molar concentrations.[3]
pKa ~4.21 (Predicted for the carboxylic acid)The compound is acidic. Solubility will significantly increase at pH values above its pKa as the carboxylate salt is formed, which is generally more water-soluble.
XLogP3 -0.2 (Predicted)This value suggests the compound is relatively hydrophilic. However, even compounds with low LogP values can exhibit poor aqueous solubility due to strong crystal lattice energy.
Water Solubility 250 mg/L (Predicted)This predicted value is relatively low and indicates that careful formulation will be necessary for higher concentrations in bioassays.

Q3: Can I use co-solvents other than DMSO to improve solubility?

A3: Yes, other co-solvents can be used, but their compatibility with your specific bioassay must be validated. Solvents like ethanol, methanol, or polyethylene glycol (PEG) can be alternatives. It is crucial to determine the maximum concentration of any co-solvent that your cell line or protein assay can tolerate without affecting the biological outcome. Typically, the final concentration of organic solvents should be kept low (e.g., ≤0.5% for DMSO and ≤1% for ethanol) to minimize cytotoxicity.[4]

Q4: How does pH adjustment help in solubilizing this compound?

A4: For ionizable compounds like 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, altering the pH of the buffer can significantly enhance solubility. Since this compound has a carboxylic acid group, increasing the pH of the buffer above its pKa will deprotonate the acid, forming a more soluble carboxylate salt. Conversely, for basic compounds, decreasing the pH is effective.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates immediately upon dilution. Low aqueous solubility; supersaturation upon dilution from organic stock.1. Reduce Final Concentration: Test lower, more soluble concentrations of the compound. 2. Optimize Dilution Method: Add the stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous medium while vortexing or stirring to ensure rapid mixing and avoid localized high concentrations. 3. Use an Intermediate Dilution: Prepare a less concentrated intermediate stock in your organic solvent before the final dilution into the aqueous medium.
Inconsistent results or a flat dose-response curve. Compound may be precipitating at higher concentrations, so the actual concentration is not what is intended.1. Perform a Solubility Test: Visually inspect for precipitation at all tested concentrations. Use nephelometry to quantify precipitation. 2. Employ Solubility Enhancers: Consider using surfactants (e.g., Tween® 20, Pluronic® F-68) or complexation agents like cyclodextrins. Note that these must be tested for effects on the assay itself.
Precipitation observed after several hours of incubation. Compound instability in the aqueous environment or interaction with media components over time.1. Assess Compound Stability: Use HPLC or LC-MS to check the integrity of the compound in the assay buffer over the experimental duration. 2. Regular Media Changes: For longer-term assays, change the media with a freshly prepared compound solution every 24-48 hours.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Serial Dilutions

Objective: To prepare a high-concentration stock solution and subsequent dilutions for use in bioassays.

Materials:

  • 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Accurately weigh a precise amount of the solid compound.

  • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

  • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be employed.

  • Store the stock solution at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.

  • For experiments, prepare serial dilutions of the stock solution in 100% DMSO before the final dilution into the aqueous assay buffer.

Protocol 2: Kinetic Solubility Assay using Nephelometry

Objective: To determine the kinetic solubility of the compound in the final assay buffer.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Aqueous assay buffer (e.g., PBS, cell culture medium)

  • 96-well clear-bottom microplate

  • Plate reader with nephelometry or absorbance reading capabilities

Methodology:

  • Prepare a serial dilution of the 10 mM stock solution in 100% DMSO in a separate 96-well plate.

  • In the assay plate, add 198 µL of the aqueous assay buffer to each well.

  • Transfer 2 µL of each concentration from the DMSO dilution plate to the corresponding wells of the assay plate, creating a 1:100 dilution (final DMSO concentration of 1%).

  • Mix the plate thoroughly and let it equilibrate at room temperature for a set time (e.g., 1-2 hours).

  • Measure the turbidity of each well using a nephelometer. Alternatively, measure light scattering by reading the absorbance at a high wavelength (e.g., 650 nm).

  • The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO control.

Visualizations

Signaling Pathway

signaling_pathway cluster_cell Target Cell compound 3-(2-methyl-1H-imidazol-1-yl) propanoic acid receptor Cell Surface Receptor / Intracellular Target compound->receptor Binding/Interaction membrane Cell Membrane pathway Downstream Signaling Cascade (e.g., Kinase Pathway) receptor->pathway Activation/Inhibition nucleus Nucleus pathway->nucleus Signal Transduction response Biological Response (e.g., Apoptosis, Cytotoxicity) nucleus->response Gene Expression Changes

Caption: Hypothetical signaling pathway for an imidazole-based compound.

Experimental Workflow

experimental_workflow start Start: Solid Compound stock Prepare 100 mM Stock in 100% DMSO start->stock dilute Dilute to Final Concentration in Aqueous Buffer stock->dilute check Precipitate Observed? dilute->check yes Yes check->yes Yes no No check->no No troubleshoot Troubleshoot Solubility (See Guide) yes->troubleshoot proceed Proceed with Bioassay no->proceed troubleshoot->dilute

Caption: Workflow for preparing the compound for a bioassay.

Logical Relationships in Troubleshooting

troubleshooting_logic cluster_initial Initial Steps cluster_advanced Advanced Strategies issue Poor Solubility in Bioassay lower_conc Lower Final Concentration issue->lower_conc optimize_dilution Optimize Dilution Method issue->optimize_dilution prewarm Pre-warm Media issue->prewarm ph_adjust Adjust Buffer pH lower_conc->ph_adjust cosolvents Use Co-solvents optimize_dilution->cosolvents cyclodextrins Use Cyclodextrins prewarm->cyclodextrins surfactants Add Surfactants prewarm->surfactants

Caption: Decision tree for troubleshooting solubility issues.

References

preventing degradation of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. This resource provides researchers, scientists, and drug development professionals with essential information to prevent its degradation during storage and handling. The following troubleshooting guides and FAQs are designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid during storage?

A1: Based on the chemistry of its functional groups, the primary factors that can lead to the degradation of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid include:

  • Hydrolysis: The propanoic acid moiety can undergo reactions in the presence of water, and the stability of the compound can be pH-dependent.

  • Oxidation: The imidazole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the imidazole ring.[1]

  • Thermal Stress: Elevated temperatures can accelerate hydrolytic, oxidative, and other degradation pathways.

Q2: What are the recommended storage conditions for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid?

A2: To minimize degradation, it is recommended to store the compound in a cool, dry, and dark place. A supplier of a similar compound suggests storage at 2-8°C. The container should be tightly sealed to protect it from moisture and air. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can be beneficial to prevent oxidation.

Q3: How can I detect degradation in my sample of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid?

A3: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, clumping) or through analytical techniques. The most common and effective method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact compound from its degradation products, allowing for their detection and quantification. Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying unknown degradants, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Q4: What are the potential degradation products of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid?

A4: While specific degradation products have not been reported, potential degradation pathways could lead to the following types of products:

  • Oxidative Degradants: Oxidation of the imidazole ring could lead to the formation of various oxidized species.

  • Decarboxylation Products: Under thermal stress, the propanoic acid moiety could potentially undergo decarboxylation.

  • Hydrolytic Products: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Change in sample color (e.g., yellowing) Photodegradation or Oxidation1. Store the compound in an amber vial or a container protected from light.2. For solutions, prepare them fresh and use them promptly.3. Purge the headspace of the storage container with an inert gas like nitrogen or argon.
Poor peak shape or unexpected peaks in HPLC analysis On-column degradation or presence of degradation products in the sample1. Ensure the mobile phase pH is compatible with the compound's stability.2. Use a fresh sample for analysis.3. Develop a stability-indicating HPLC method to separate the main peak from any degradants.
Inconsistent experimental results Sample degradation over the course of the experiment1. Prepare stock solutions fresh daily.2. Store stock solutions at low temperatures (2-8°C) and protected from light for short periods.3. Perform a preliminary stability study of the compound in the experimental solvent system.
Low purity of the starting material Degradation during previous storage or synthesis1. Re-analyze the purity of the compound using a validated analytical method before use.2. If purity is low, consider re-purification of the material.

Experimental Protocols

Stability Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately assessing the degradation of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. The goal is to develop a method that can separate the parent compound from all potential degradation products.

Methodology:

  • Column Selection: A C18 column is a good starting point for the separation of this moderately polar compound.

  • Mobile Phase Selection:

    • Aqueous Phase: Start with a buffered aqueous phase (e.g., 20 mM phosphate or acetate buffer) and adjust the pH. Given the pKa of the carboxylic acid, a pH range of 3-5 is a reasonable starting point.

    • Organic Phase: Acetonitrile or methanol are common organic modifiers.

  • Detection: UV detection at a wavelength where the imidazole chromophore absorbs, typically around 210-230 nm.

  • Gradient Elution: A gradient elution from a low to a high concentration of the organic modifier is recommended to ensure the elution of both polar and non-polar degradation products.

  • Forced Degradation Sample Analysis: Analyze samples subjected to forced degradation (see protocol below) to challenge the method's ability to separate the parent peak from the degradation product peaks. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector.

Forced Degradation Study Protocol

Forced degradation studies are performed to understand the intrinsic stability of a compound and to generate potential degradation products for analytical method development.

Stress Condition Proposed Experimental Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid-state at 80°C for 48 hours
Photodegradation Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

Procedure:

  • Prepare a stock solution of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • For each stress condition, mix the stock solution with the stressor (acid, base, or peroxide) or expose the solid/solution to heat or light.

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base-stressed samples before analysis.

  • Analyze all samples by the developed stability-indicating HPLC method.

  • Calculate the percentage degradation and identify any degradation products.

Visualizations

Degradation_Pathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Hydrolytic Products Hydrolytic Products Hydrolysis (Acid/Base)->Hydrolytic Products Oxidation (e.g., H2O2) Oxidation (e.g., H2O2) Oxidized Imidazole Derivatives Oxidized Imidazole Derivatives Oxidation (e.g., H2O2)->Oxidized Imidazole Derivatives Photodegradation (UV/Vis) Photodegradation (UV/Vis) Photodegradation Adducts Photodegradation Adducts Photodegradation (UV/Vis)->Photodegradation Adducts Thermal Stress Thermal Stress Decarboxylation Product Decarboxylation Product Thermal Stress->Decarboxylation Product 3-(2-methyl-1H-imidazol-1-yl)propanoic acid 3-(2-methyl-1H-imidazol-1-yl)propanoic acid 3-(2-methyl-1H-imidazol-1-yl)propanoic acid->Hydrolytic Products H2O, H+/OH- 3-(2-methyl-1H-imidazol-1-yl)propanoic acid->Oxidized Imidazole Derivatives [O] 3-(2-methyl-1H-imidazol-1-yl)propanoic acid->Photodegradation Adducts 3-(2-methyl-1H-imidazol-1-yl)propanoic acid->Decarboxylation Product Δ

Caption: Potential degradation pathways of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_characterization Characterization Prepare Stock Solution Prepare Stock Solution Expose to Stress Conditions Expose to Stress Conditions Prepare Stock Solution->Expose to Stress Conditions Sample at Time Points Sample at Time Points Expose to Stress Conditions->Sample at Time Points Neutralize (if needed) Neutralize (if needed) Sample at Time Points->Neutralize (if needed) HPLC Analysis HPLC Analysis Neutralize (if needed)->HPLC Analysis Peak Purity Assessment Peak Purity Assessment HPLC Analysis->Peak Purity Assessment Quantify Degradation Quantify Degradation Peak Purity Assessment->Quantify Degradation LC-MS for Mass ID LC-MS for Mass ID Quantify Degradation->LC-MS for Mass ID NMR for Structure Elucidation NMR for Structure Elucidation LC-MS for Mass ID->NMR for Structure Elucidation

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic node_rect node_rect Unexpected Results? Unexpected Results? Check Sample Appearance Check Sample Appearance Unexpected Results?->Check Sample Appearance Start Color Change? Color Change? Check Sample Appearance->Color Change? Physical Protect from Light & Oxygen Protect from Light & Oxygen Color Change?->Protect from Light & Oxygen Yes Check Analytical Method Check Analytical Method Color Change?->Check Analytical Method No New Peaks in HPLC? New Peaks in HPLC? Check Analytical Method->New Peaks in HPLC? Analytical Develop Stability-Indicating Method Develop Stability-Indicating Method New Peaks in HPLC?->Develop Stability-Indicating Method Yes Prepare Fresh Solutions Prepare Fresh Solutions New Peaks in HPLC?->Prepare Fresh Solutions No Re-evaluate Results Re-evaluate Results Prepare Fresh Solutions->Re-evaluate Results

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid?

A1: The most prevalent method is the aza-Michael addition of 2-methylimidazole to an acrylic acid derivative. This is typically a two-step process involving the reaction of 2-methylimidazole with acrylonitrile, followed by the hydrolysis of the resulting nitrile to the carboxylic acid. Alternatively, direct addition to acrylic acid or its esters can be performed.

Q2: Why is the reaction with acrylonitrile followed by hydrolysis often preferred over a direct reaction with acrylic acid?

A2: The reaction between 2-methylimidazole (a base) and acrylic acid (an acid) can lead to a rapid, exothermic acid-base neutralization. This can make the reaction difficult to control and may promote unwanted polymerization of the acrylic acid. Using acrylonitrile as the Michael acceptor avoids this issue, and the subsequent hydrolysis of the nitrile is a well-established and high-yielding transformation.

Q3: What catalysts are typically used for the aza-Michael addition step?

A3: While the reaction can proceed without a catalyst, bases are often used to deprotonate the imidazole, increasing its nucleophilicity. Common catalysts include potassium carbonate (K₂CO₃), N-methylimidazole, and other non-nucleophilic bases.[1] The choice of catalyst can depend on the solvent and reaction temperature.

Q4: Can this reaction be performed under solvent-free conditions?

A4: Yes, Michael additions, particularly with acrylonitrile, have been shown to be effective under solvent-free conditions, which can offer environmental and practical benefits.[2] Zeolite-supported bases like K₂CO₃/ZSM-5 have demonstrated high activity and selectivity in such systems.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, such as low yields and product impurities.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Polymerization of Michael Acceptor: Acrylonitrile and acrylates can readily polymerize, especially at elevated temperatures or in the presence of radical initiators.[3]• Ensure the reaction temperature is controlled. For acrylonitrile, temperatures around 65°C are often effective.[4] • Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture. • Ensure all reagents and solvents are free from peroxide impurities.
2. Insufficient Catalyst/Base Activity: The imidazole N-H needs to be sufficiently deprotonated to act as an effective nucleophile.• If using a solid base like K₂CO₃, ensure it is finely powdered and dry to maximize surface area and activity. • Consider using a stronger, non-nucleophilic base like DBU, or a phase-transfer catalyst if dealing with biphasic systems.[5]
3. Incomplete Hydrolysis (if using acrylonitrile): The nitrile intermediate is not fully converted to the carboxylic acid.• Increase the reaction time or temperature of the hydrolysis step (e.g., refluxing with aqueous HCl or NaOH). • Use a higher concentration of acid or base for the hydrolysis. Monitor reaction progress via TLC or HPLC.
Product is Impure 1. Presence of Unreacted 2-Methylimidazole: The starting material may not have fully reacted.• Use a slight excess of the Michael acceptor (e.g., 1.1 to 1.2 equivalents of acrylonitrile). • Purify the final product by recrystallization or column chromatography. The starting material can often be removed by an acidic wash during workup.
2. Formation of N3-Alkylated Isomer: Although sterically hindered, minor amounts of reaction at the N3 position of 2-methylimidazole are possible.• This is generally a minor pathway. Purification by chromatography is the most effective way to separate isomers. Lowering the reaction temperature may improve selectivity for the desired N1 isomer.
3. Double Michael Addition: The product, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, could potentially react with another molecule of the acrylate.• This is more likely if a large excess of the acrylate is used. Maintain a stoichiometry close to 1:1. Microwave-assisted protocols have been shown to reduce the formation of double addition products in similar reactions.[6]
Reaction is Uncontrolled/Exothermic 1. Acid-Base Neutralization: Occurs when directly reacting 2-methylimidazole with acrylic acid.• Use an ester (e.g., methyl acrylate) or nitrile (acrylonitrile) as the Michael acceptor instead of acrylic acid. • If using acrylic acid, add the 2-methylimidazole slowly at a reduced temperature to control the exotherm.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Cyanoethylation and Hydrolysis

This is a common and reliable method for laboratory-scale synthesis.

Step A: Synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanenitrile

  • To a stirred solution of 2-methylimidazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a catalytic amount of a base such as powdered potassium carbonate (0.1 eq).

  • Slowly add acrylonitrile (1.1 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 50-65°C and stir for 5-24 hours.[4] Monitor the reaction's progress by TLC or GC-MS.

  • Once the 2-methylimidazole has been consumed, cool the mixture and filter off the catalyst.

  • Remove the solvent under reduced pressure. The resulting crude nitrile can often be used in the next step without further purification.

Step B: Hydrolysis to 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

  • Add the crude 3-(2-methyl-1H-imidazol-1-yl)propanenitrile to a 6M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-12 hours, until TLC or HPLC analysis indicates the complete disappearance of the nitrile intermediate.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to the isoelectric point of the product (typically pH 3-4) using a base (e.g., NaOH solution). The product will precipitate out of the solution.

  • Filter the solid product, wash with cold water, and dry under vacuum to yield the final product.

Visual Diagrams

The following diagrams illustrate the chemical pathways and troubleshooting logic.

Synthesis_Pathway Reactants 2-Methylimidazole + Acrylonitrile Intermediate 3-(2-methyl-1H-imidazol-1-yl) propanenitrile Reactants->Intermediate  Michael Addition  (Base Catalyst) Product 3-(2-methyl-1H-imidazol-1-yl) propanoic acid Intermediate->Product  Acid or Base  Hydrolysis (H₂O, Δ)

Caption: Main synthesis pathway via cyanoethylation and hydrolysis.

Side_Reactions Start Acrylonitrile Desired Michael Addition Product (with 2-methylimidazole) Start->Desired  Desired Path  (Nucleophilic Attack) Side Polyacrylonitrile Start->Side  Side Reaction  (Radical Initiation,  High Temp)

Caption: Key side reaction: Polymerization of the Michael acceptor.

Troubleshooting_Workflow Start Experiment Complete: Low Yield? Check_Polymer Is a solid polymer (polyacrylonitrile) observed? Start->Check_Polymer Yes Success Yield Optimized Start->Success No Check_Hydrolysis Was the hydrolysis step monitored to completion (e.g., via TLC/HPLC)? Check_Polymer->Check_Hydrolysis No Sol_Polymer Reduce temperature, add radical inhibitor, and purify reagents. Check_Polymer->Sol_Polymer Yes Check_Catalyst Was the base catalyst active and dry? Check_Hydrolysis->Check_Catalyst Yes Sol_Hydrolysis Increase hydrolysis time/temp or reagent concentration. Check_Hydrolysis->Sol_Hydrolysis No Sol_Catalyst Use fresh/dry catalyst or consider a stronger base. Check_Catalyst->Sol_Catalyst No Check_Catalyst->Success Yes

Caption: A logical workflow for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Guide to Confirming the Purity of Synthesized 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of synthesized 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. In the landscape of pharmaceutical research, particularly in the development of enzyme inhibitors and receptor antagonists, the verification of a compound's purity is a critical step to ensure reliable and reproducible results.[1][2] This document outlines standard analytical techniques, presents detailed experimental protocols, and offers a comparative analysis with alternative compounds that may be used in similar research applications.

Introduction to 3-(2-methyl-1H-imidazol-1-yl)propanoic acid and its Alternatives

3-(2-methyl-1H-imidazol-1-yl)propanoic acid belongs to a class of imidazole derivatives that are of significant interest in medicinal chemistry.[1] The imidazole moiety is a key pharmacophore in many bioactive molecules due to its ability to interact with various biological targets.[1] Compounds with similar structures have been investigated for their potential as histamine H3 receptor antagonists and enzyme inhibitors, playing a role in the development of treatments for a range of conditions.[2][3][4][5]

For the purpose of this guide, we will compare the analytical profiles of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid with two structurally related alternatives that also feature the imidazole core and have relevance in pharmacological research:

  • Alternative A: 3-(1H-imidazol-1-yl)propanoic acid: A close structural analog lacking the methyl group on the imidazole ring. It is a known metabolite of histidine.[6]

  • Alternative B: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid: An analog with an ethyl group instead of a methyl group, providing a basis for comparing how small alkyl substitutions might influence analytical behavior.

Purity Assessment Methodologies

The confirmation of purity for synthesized organic compounds like 3-(2-methyl-1H-imidazol-1-yl)propanoic acid relies on a combination of chromatographic and spectroscopic techniques. The most common methods employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds.[7] It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For imidazole derivatives, reversed-phase HPLC (RP-HPLC) is typically the method of choice.

Table 1: Comparative HPLC Parameters for Purity Analysis

Parameter3-(2-methyl-1H-imidazol-1-yl)propanoic acid (Hypothetical)3-(1H-imidazol-1-yl)propanoic acid (Typical)3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid (Typical)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% TFA in WaterB: AcetonitrileA: WaterB: Acetonitrile with Phosphoric Acid
Gradient 5-95% B over 20 min5-95% B over 20 minIsocratic
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nmUV at 220 nm
Expected Retention Time ~10-15 min~8-12 min~12-18 min

Note: The parameters for the target compound are hypothetical based on methods for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound and is a powerful tool for identifying impurities. Both ¹H NMR and ¹³C NMR are essential for full characterization.

Table 2: Comparative ¹H NMR Data (Expected Chemical Shifts in ppm)

Proton Assignment3-(2-methyl-1H-imidazol-1-yl)propanoic acid (Predicted)3-(1H-imidazol-1-yl)propanoic acid3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid (Analogue)
-CH₃ (imidazole) ~2.3-3.91 (s)
-CH₂-COOH ~2.8 (t)~2.92 (t)-
N-CH₂- ~4.2 (t)~4.3 (t)-
Imidazole CH ~6.9 (d), ~7.1 (d)~7.16 (s), ~7.7 (s), ~8.49 (s)7.50 (s), 7.58 (s)
-COOH ~12.0 (br s)--

Note: Predicted values for the target compound are based on standard chemical shift tables and data from related structures. Data for the thio-analogue is from experimental findings.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can help in identifying impurities by their mass-to-charge ratio. Electrospray ionization (ESI) is a common technique for this class of compounds.

Table 3: Comparative Mass Spectrometry Data

Parameter3-(2-methyl-1H-imidazol-1-yl)propanoic acid3-(1H-imidazol-1-yl)propanoic acid3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid
Molecular Formula C₇H₁₀N₂O₂C₆H₈N₂O₂C₈H₁₂N₂O₂
Molecular Weight 154.17 g/mol [9]140.14 g/mol 170.21 g/mol
Expected [M+H]⁺ 155.08141.06171.10
Common Fragments Loss of COOH, propanoic acid side chainLoss of COOH, propanoic acid side chainLoss of COOH, propanoic acid side chain

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: Purity Determination by HPLC-UV
  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in deionized water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the same solvent mixture.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Protocol 2: Structural Confirmation by ¹H NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Integrate all peaks and assign them to the corresponding protons in the molecule.

  • Data Analysis: The presence of unexpected signals may indicate impurities. The relative integration of impurity peaks to the main compound peaks can provide a semi-quantitative measure of purity.

Protocol 3: Molecular Weight Verification by LC-MS
  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC conditions as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis: Confirm the presence of the expected [M+H]⁺ ion. Screen for other ions that may correspond to potential synthesis-related impurities.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical procedures for purity confirmation.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_confirmation Purity Confirmation cluster_result Final Assessment start Synthesized Product tlc TLC Analysis start->tlc Initial Check purification Column Chromatography or Recrystallization tlc->purification hplc HPLC-UV purification->hplc nmr ¹H & ¹³C NMR purification->nmr ms LC-MS purification->ms result Purity >95%? hplc->result nmr->result ms->result

Caption: Workflow for the synthesis and purity confirmation of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

HPLC_Method_Development start Select HPLC Method rp Reversed-Phase start->rp Polar Analyte np Normal-Phase start->np Non-polar Analyte iex Ion-Exchange start->iex Charged Analyte col Choose Column (C18, C8) rp->col mob Select Mobile Phase (ACN/H₂O, MeOH/H₂O) rp->mob grad grad col->grad Optimize Gradient & Flow Rate mob->grad Optimize Gradient & Flow Rate detect detect grad->detect Set Detection Wavelength validate validate detect->validate Method Validation

Caption: Decision pathway for developing an appropriate HPLC method for purity analysis.

Potential Impurities in Synthesis

The synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid typically involves the reaction of 2-methylimidazole with a 3-halopropanoic acid or an acrylate derivative.[8][10] Potential impurities that could arise from the synthesis include:

  • Unreacted Starting Materials: 2-methylimidazole and the propanoic acid synthon.

  • Isomeric Byproducts: Alkylation of the other nitrogen in the imidazole ring could lead to the formation of 3-(2-methyl-1H-imidazol-3-yl)propanoic acid.

  • Solvent Adducts and Residual Solvents: Depending on the purification method, residual solvents may be present.

These potential impurities should be monitored during the purity analysis. HPLC is particularly effective at separating the target compound from unreacted starting materials and isomeric byproducts.

Conclusion

Confirming the purity of synthesized 3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a multi-step process that requires the use of orthogonal analytical techniques. A combination of HPLC, NMR, and MS provides a high degree of confidence in the identity and purity of the final compound. For routine quality control, HPLC is a robust and reliable method. NMR and MS are indispensable for initial structural confirmation and for the identification of unknown impurities. The comparison with structurally related alternatives highlights the subtle differences in analytical behavior that can be expected with minor modifications to the molecular structure. This guide provides a framework for researchers to develop and implement a comprehensive analytical strategy for the purity confirmation of this and other related imidazole-based compounds.

References

Spectroscopic Data Analysis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds. This information is intended to support researchers in the identification, characterization, and quality control of this and related molecules.

Introduction

3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a heterocyclic compound incorporating a substituted imidazole ring and a carboxylic acid functional group. The structural elucidation of such molecules is critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide offers a detailed examination of the expected spectroscopic signatures of the target compound and compares them with data from a structurally related alternative, 3-(1H-imidazol-1-yl)propanoic acid.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid and compares it with available data for 3-(1H-imidazol-1-yl)propanoic acid.

Table 1: ¹H NMR Data (Predicted vs. Comparative)

Assignment 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (Predicted) 3-(1H-imidazol-1-yl)propanoic acid (Comparative)
Solvent DMSO-d₆D₂O
-CH₃ ~2.3 ppm (s)-
-CH₂-COOH ~2.8 ppm (t)2.92 ppm (t)
-N-CH₂- ~4.1 ppm (t)-
Im-H4/H5 ~6.8-7.2 ppm (d, d)7.16 ppm (s)
Im-H2 -8.49 ppm (s)
-COOH ~12.3 ppm (br s)-

Predicted data is based on established chemical shift ranges for similar functional groups and the influence of the imidazole ring. Comparative data for 3-(1H-imidazol-1-yl)propanoic acid is sourced from available literature.[1]

Table 2: ¹³C NMR Data (Predicted vs. Comparative)

Assignment 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (Predicted) 3-(1H-imidazol-1-yl)propanoic acid (Comparative)
Solvent DMSO-d₆Not Available
-CH₃ ~12 ppm-
-CH₂-COOH ~34 ppm-
-N-CH₂- ~44 ppm-
Im-C4/C5 ~120-127 ppm-
Im-C2 ~145 ppm-
C=O ~173 ppm-

Predicted data is based on analogous compounds and known substituent effects on ¹³C chemical shifts.

Table 3: IR Spectroscopy Data (Predicted vs. Comparative)

Assignment 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (Predicted) Propanoic Acid (Comparative)
O-H stretch (acid) 2500-3300 cm⁻¹ (broad)2500-3300 cm⁻¹ (broad)[2]
C-H stretch 2850-3000 cm⁻¹2845-2975 cm⁻¹[2]
C=O stretch (acid) 1700-1725 cm⁻¹1700-1725 cm⁻¹[2]
C=N, C=C stretch 1450-1650 cm⁻¹-
C-N stretch 1200-1350 cm⁻¹-

Predicted data is based on characteristic vibrational frequencies of the functional groups present.

Table 4: Mass Spectrometry Data (Predicted)

Technique Ion Predicted m/z
ESI-MS (+)[M+H]⁺155.0764
ESI-MS (-)[M-H]⁻153.0611

Predicted m/z values are based on the exact mass of the compound (C₇H₁₀N₂O₂).[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay to 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • A higher number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the acquired Free Induction Decay (FID) using an appropriate software package. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, place a small amount of the powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique suitable for polar molecules.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire mass spectra in both positive and negative ion modes.

    • In positive ion mode, the formation of the protonated molecule [M+H]⁺ is expected.

    • In negative ion mode, the deprotonated molecule [M-H]⁻ is anticipated.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ions to confirm the molecular weight of the compound.

Visualizations

The following diagrams illustrate the workflow for spectroscopic data analysis and the logical relationship between the different spectroscopic techniques for structural elucidation.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample 3-(2-methyl-1H-imidazol-1-yl)propanoic acid Dissolution Dissolve in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Dissolution->IR MS Mass Spectrometry (ESI-MS) Dissolution->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak (Molecular Weight) MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Structural_Elucidation_Logic Structural Elucidation Logic cluster_techniques Spectroscopic Techniques cluster_information Information Obtained cluster_structure Final Structure NMR NMR (¹H & ¹³C) Connectivity Proton & Carbon Environment & Connectivity NMR->Connectivity IR IR Functional_Groups Functional Groups (-COOH, C=N, C=C) IR->Functional_Groups MS MS Molecular_Formula Molecular Weight & Formula MS->Molecular_Formula Final_Structure 3-(2-methyl-1H-imidazol-1-yl)propanoic acid Connectivity->Final_Structure Confirms backbone Functional_Groups->Final_Structure Identifies key bonds Molecular_Formula->Final_Structure Verifies composition

References

A Comparative Analysis of the Biological Activities of Carnosine and 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers

In the landscape of therapeutic and functional ingredients, compounds capable of mitigating oxidative stress and glycation are of paramount interest. This guide provides a detailed comparison of the well-characterized dipeptide, Carnosine (β-alanyl-L-histidine), and the synthetic imidazole derivative, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

While Carnosine has been the subject of extensive research, establishing its multifaceted biological roles, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid remains a largely uncharacterized molecule. Consequently, this comparison juxtaposes the proven activities of Carnosine with the hypothesized potential of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, based on structural analogy. This analysis serves to highlight both the established therapeutic value of Carnosine and the potential avenues of research for novel imidazole-containing compounds.

Structural Comparison

Carnosine is a dipeptide composed of β-alanine and L-histidine.[1] Its biological activity is largely attributed to the imidazole ring of the histidine residue. 3-(2-methyl-1H-imidazol-1-yl)propanoic acid shares a substituted imidazole ring and a propanoic acid moiety, suggesting a potential overlap in chemical properties and, by extension, biological activities. The key structural difference is the absence of the β-alanine component and the peptide bond, as well as the presence of a methyl group on the imidazole ring.

G cluster_carnosine Carnosine cluster_compoundX 3-(2-methyl-1H-imidazol-1-yl)propanoic acid carnosine_img carnosine_img histidine Imidazole Ring (from Histidine) carnosine_img->histidine peptide Peptide Bond histidine->peptide carboxyl Carboxylic Acid histidine->carboxyl alanine β-alanine amino Amino Group alanine->amino peptide->alanine compoundX_img compoundX_img imidazole_x Methylated Imidazole Ring compoundX_img->imidazole_x propanoic Propanoic Acid imidazole_x->propanoic

Figure 1: Structural comparison of Carnosine and the target compound.

Core Biological Activities: A Comparative Overview

Carnosine exhibits a range of biological effects, primarily centered around its antioxidant, anti-glycation, and metal-chelating properties.[1][2][3] These activities are interconnected and contribute to its protective effects against cellular stress and aging-related damage.[2][4]

Antioxidant Activity

Carnosine functions as a potent antioxidant through multiple mechanisms. It can directly scavenge reactive oxygen species (ROS), including hydroxyl radicals and singlet molecular oxygen.[1][5] Additionally, it can chelate pro-oxidant metals like copper, preventing them from participating in Fenton reactions that generate ROS.[1][6] Recent studies also indicate that carnosine can indirectly exert antioxidant effects by activating the Nrf2 transcription factor, which upregulates the expression of endogenous antioxidant enzymes.[7][8][9]

For 3-(2-methyl-1H-imidazol-1-yl)propanoic acid , direct experimental data on its antioxidant capacity is not available in the reviewed literature. However, the presence of the imidazole ring suggests a hypothesized ability to scavenge free radicals and potentially chelate metal ions, similar to the histidine residue in carnosine. The methyl substitution on the imidazole ring might influence its electron-donating capacity and, therefore, its radical scavenging potential.

Anti-Glycation Activity

Glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, or DNA, leading to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to cellular damage and are implicated in aging and various pathologies. Carnosine is a well-documented anti-glycation agent.[10][11] It can inhibit the formation of AGEs by reacting with and sequestering reactive carbonyl species like methylglyoxal, which are precursors to AGEs.[7][10] This protective mechanism prevents protein cross-linking and preserves protein function.[11][12]

The potential anti-glycation activity of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid is currently unknown. Structurally, it lacks the free amino group of β-alanine found in carnosine, but the nitrogen atoms within the imidazole ring could potentially react with carbonyl species. Further research is required to determine if it can inhibit AGE formation.

Metal Ion Chelation

The imidazole ring of carnosine is an effective chelator of divalent metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺).[1][6] This action has a dual benefit: it prevents metal-catalyzed oxidative reactions and can also play a role in regulating metal ion homeostasis.[6][13]

Given that the imidazole ring is the primary site of metal chelation in carnosine, it is plausible to hypothesize that 3-(2-methyl-1H-imidazol-1-yl)propanoic acid also possesses metal-chelating capabilities. The affinity and specificity for different metal ions would need to be determined experimentally.

Quantitative Data Summary

The following table summarizes the available quantitative data for Carnosine's biological activities. Data for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid is not available from the reviewed literature.

Biological ActivityParameterCarnosine3-(2-methyl-1H-imidazol-1-yl)propanoic acidReference
Metal Chelation Binding Constant (Cu²⁺)1.1 M⁻¹ (at pH 7.84)Data Not Available[14]
Anti-Glycation Inhibition of AGEs (CML)-150% (in epidermis, ex vivo)Data Not Available[15]
Anti-Glycation Inhibition of AGEs (Pentosidine)-108% (in epidermis, ex vivo)Data Not Available[15]
Antioxidant Radical ScavengingEffective scavenger of hydroxyl and superoxide radicalsData Not Available[5]

Note: The negative inhibition values for AGEs indicate a strong protective effect, leading to levels below the baseline.

Signaling Pathway Involvement

Carnosine's protective effects extend beyond direct molecular quenching and involve the modulation of key cellular signaling pathways.

G Carnosine Carnosine OxidativeStress Oxidative Stress (ROS, RNS) Keap1 Keap1 Carnosine->Keap1 Activates? OxidativeStress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) AntioxidantEnzymes Expression of Antioxidant Genes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes

Figure 2: Carnosine's proposed interaction with the Keap1-Nrf2 pathway.

As depicted in Figure 2, oxidative stress leads to the dissociation of the transcription factor Nrf2 from its inhibitor, Keap1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various protective genes.[8] Studies suggest that carnosine can activate this pathway, thereby bolstering the cell's intrinsic antioxidant defenses, although the exact mechanism of activation is still under investigation.[7][9]

Experimental Protocols

To facilitate further research into 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, this section details standard experimental protocols used to quantify the biological activities discussed.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.[16]

  • Sample Preparation: Dissolve the test compound (e.g., Carnosine or 3-(2-methyl-1H-imidazol-1-yl)propanoic acid) in a suitable solvent to create a stock solution. Prepare a series of dilutions.

  • Reaction: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. For the control, use 50 µL of the solvent.[16]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A is the absorbance. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can then be determined.

G start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_sample Prepare Serial Dilutions of Test Compound start->prep_sample mix Mix 50 µL Sample with 150 µL DPPH in 96-well plate prep_dpph->mix prep_sample->mix incubate Incubate 30 min in Dark mix->incubate read Measure Absorbance at 517 nm incubate->read calculate Calculate % Inhibition and IC50 Value read->calculate end End calculate->end

Figure 3: Workflow for the DPPH antioxidant assay.

In Vitro Protein Glycation Inhibition Assay

This assay evaluates the ability of a compound to inhibit the formation of fluorescent AGEs.

Principle: When a protein like bovine serum albumin (BSA) is incubated with a reducing sugar (e.g., glucose or fructose), fluorescent AGEs are formed. An anti-glycation agent will reduce the formation of these products, leading to lower fluorescence.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing BSA (e.g., 10 mg/mL), a reducing sugar (e.g., 0.5 M glucose), and sodium azide (to prevent bacterial growth) in a phosphate buffer (pH 7.4).

  • Sample Addition: Add various concentrations of the test compound to the reaction mixture. Aminoguanidine is often used as a positive control.

  • Incubation: Incubate the mixtures in a sterile environment at 37°C for several days or weeks. The duration depends on the specific sugar used.

  • Measurement: After incubation, measure the fluorescence intensity of each sample using a spectrofluorometer, typically with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.[17]

  • Calculation: The percentage of inhibition is calculated using the formula: [(F_control - F_sample) / F_control] * 100, where F is the fluorescence intensity.

Conclusion and Future Directions

Carnosine is a robust and well-documented bioactive peptide with significant antioxidant, anti-glycation, and metal-chelating properties. Its ability to act through multiple direct and indirect mechanisms makes it a valuable compound for therapeutic and nutraceutical applications.

In contrast, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid represents an unexplored chemical entity. Based on its structural similarity to the active imidazole moiety of carnosine, it is reasonable to hypothesize that it may share some of these protective biological activities. However, this remains speculative without direct experimental evidence.

This guide highlights a clear research gap. We recommend that 3-(2-methyl-1H-imidazol-1-yl)propanoic acid be subjected to the experimental protocols detailed herein to systematically evaluate its biological potential. Such studies would clarify whether this synthetic compound can serve as a novel and perhaps more stable or potent analogue to carnosine, potentially offering new avenues for drug development and cellular protection strategies.

References

A Comparative Study: 3-(2-methyl-1H-imidazol-1-yl)propanoic acid versus Imidazolepropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of imidazolepropionic acid (ImP), a well-characterized gut microbial metabolite of histidine, and its methylated analog, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. While extensive research has elucidated the biological activities and mechanisms of action of ImP, particularly its role in metabolic diseases, there is a notable absence of publicly available data on the biological effects of its 2-methyl analog.

This document summarizes the known properties and biological activities of ImP and proposes a comprehensive experimental framework for a comparative study to elucidate the potential activities of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

Physicochemical Properties

A fundamental comparison begins with the physicochemical properties of both molecules, which can influence their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interaction with biological targets.

PropertyImidazolepropionic Acid3-(2-methyl-1H-imidazol-1-yl)propanoic acid
Synonyms ImP, 3-(1H-Imidazol-4-yl)propionic acid, Deamino-histidine3-(2-methyl-1-imidazolyl)propanoic acid
Molecular Formula C₆H₈N₂O₂C₇H₁₀N₂O₂
Molecular Weight 140.14 g/mol [1]154.17 g/mol [2]
CAS Number 1074-59-5[1]24647-62-9[2]
Predicted pKa Not readily available4.21±0.10[3]
Predicted XLogP3 -1.1[4]-0.2[2]

Known Biological Activity of Imidazolepropionic Acid (ImP)

Imidazolepropionic acid is a product of histidine metabolism by the gut microbiota.[1] Elevated levels of ImP have been associated with type 2 diabetes and cardiovascular disease.[5] Mechanistic studies have revealed that ImP impairs insulin signaling in hepatocytes and endothelial cells.[5]

The primary signaling pathway affected by ImP is the p38γ/p62/mTORC1 axis . ImP activates p38γ mitogen-activated protein kinase (MAPK), which in turn phosphorylates sequestosome 1 (p62). This phosphorylation event leads to the activation of the mechanistic target of rapamycin complex 1 (mTORC1). Activated mTORC1 then phosphorylates and promotes the degradation of insulin receptor substrates 1 and 2 (IRS1 and IRS2), thereby impairing downstream insulin signaling.[5]

ImP_Signaling_Pathway cluster_activation Activation Cascade cluster_outcome Downstream Effect ImP Imidazolepropionic Acid (ImP) p38g p38γ MAPK ImP->p38g Activates p62 p62 p38g->p62 Phosphorylates p_p62 p-p62 mTORC1 mTORC1 p_p62->mTORC1 Activates IRS1_2 IRS1/2 mTORC1->IRS1_2 Phosphorylates p_IRS1_2 p-IRS1/2 (Degradation) Impaired_Signal Impaired Insulin Signaling p_IRS1_2->Impaired_Signal Insulin_Signal Insulin Signaling

Proposed Experimental Framework for Comparative Analysis

Given the absence of biological data for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, a direct comparison with ImP requires experimental investigation. The following protocols outline a proposed study to assess whether the methylated analog exhibits similar effects on insulin signaling.

In Vitro Model of Insulin Resistance

The human hepatoma cell line, HepG2, is a well-established model for studying insulin resistance in vitro.[6][7][8]

Objective: To determine if 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, like ImP, can induce insulin resistance in HepG2 cells.

Methodology:

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Induction of Insulin Resistance:

    • Seed HepG2 cells in 6-well plates.

    • Once confluent, treat the cells with varying concentrations of ImP (positive control) or 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (e.g., 10, 50, 100 µM) for 24 hours. A vehicle control (e.g., DMSO or PBS) should also be included.

    • To induce a state of insulin resistance, some protocols suggest co-incubation with a high concentration of insulin (e.g., 1 µM) and high glucose (e.g., 4.5 g/L) for 24 hours.[6]

  • Assessment of Insulin Sensitivity:

    • Following treatment, wash the cells and incubate in serum-free medium.

    • Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 30 minutes).

    • Glucose Uptake Assay: Measure glucose uptake using a fluorescent glucose analog such as 2-NBDG.[6] A decrease in insulin-stimulated glucose uptake compared to the control would indicate insulin resistance.

    • Glucose Consumption Assay: Measure the glucose concentration in the culture medium before and after a defined incubation period.[6] Reduced glucose consumption in insulin-stimulated cells would suggest insulin resistance.

Experimental_Workflow_Insulin_Resistance start Start culture Culture HepG2 Cells start->culture treat Treat with Compounds: - Vehicle Control - ImP (Positive Control) - 3-(2-methyl...)propanoic acid culture->treat insulin_stim Insulin Stimulation treat->insulin_stim glucose_assay Assess Glucose Metabolism: - Glucose Uptake Assay - Glucose Consumption Assay insulin_stim->glucose_assay analyze Analyze Data and Compare glucose_assay->analyze

Analysis of Signaling Pathway Activation

Objective: To investigate whether 3-(2-methyl-1H-imidazol-1-yl)propanoic acid activates the p38γ/p62/mTORC1 signaling pathway.

Methodology:

  • Cell Lysis: Following treatment as described above, lyse the HepG2 cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford or BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[9]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins:

      • Phospho-p38 MAPK (Thr180/Tyr182)

      • Total p38 MAPK

      • Phospho-p62 (S403)

      • Total p62

      • Phospho-mTOR (Ser2448)[10]

      • Total mTOR[11]

      • Phospho-IRS1 (Ser307)

      • Total IRS1

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Western_Blot_Workflow sample_prep Cell Lysis and Protein Quantification sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-p38, p-p62, p-mTOR, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection analysis Densitometry Analysis detection->analysis

Hypothetical Considerations for Methylation

The introduction of a methyl group at the 2-position of the imidazole ring in 3-(2-methyl-1H-imidazol-1-yl)propanoic acid could potentially alter its biological activity compared to ImP through several mechanisms:

  • Steric Hindrance: The methyl group may sterically hinder the binding of the molecule to its target protein, potentially reducing its activity.

  • Electronic Effects: The electron-donating nature of the methyl group could alter the charge distribution and basicity of the imidazole ring, which might affect its interaction with biological targets.

  • Metabolic Stability: The methyl group could influence the metabolic stability of the compound, potentially leading to a longer or shorter half-life in a biological system.

Conclusion

While imidazolepropionic acid is an increasingly recognized player in the pathophysiology of metabolic diseases with a well-defined mechanism of action, its methylated analog, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, remains uncharacterized in a biological context. The proposed experimental framework provides a clear and robust strategy to directly compare the effects of these two compounds on insulin signaling in a relevant in vitro model. The results of such a study would provide valuable insights into the structure-activity relationship of imidazole-based microbial metabolites and could inform future drug development efforts targeting metabolic diseases. Further research is imperative to understand the potential biological implications of this structural modification.

References

A Comparative Analysis of 3-(2-methyl-1H-imidazol-1-yl)propanoic Acid Analogues and Their Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological efficacy of structural analogues of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. The focus is on their activity as thromboxane synthase inhibitors and antimicrobial agents, supported by experimental data and detailed methodologies for key assays.

Thromboxane Synthase Inhibitory Activity

Derivatives of 3-(1H-imidazol-1-yl)propanoic acid have been extensively studied as inhibitors of thromboxane A2 synthase (TXAS), a key enzyme in the arachidonic acid cascade responsible for the production of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction. Inhibition of this enzyme is a therapeutic strategy for various cardiovascular diseases.

Quantitative Efficacy Data

The following table summarizes the in vitro inhibitory potency (IC50) of several imidazole-based thromboxane synthase inhibitors.

CompoundStructureIC50 (nM)Target
Ozagrel Ozagrel structure4Thromboxane A2 Synthase
Dazoxiben Dazoxiben structure7Thromboxane A2 Synthase
Furegrelate Furegrelate structure10Thromboxane A2 Synthase
Pirmagrel Pirmagrel structure11Thromboxane A2 Synthase
(E)-5-[[[1-cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene]amino]oxy]pentanoic acid Structure not readily available in public databases.60Thromboxane A2 Synthase
p-fluorophenyl analog of the above Structure not readily available in public databases.370Thromboxane A2 Synthase
Signaling Pathway: Arachidonic Acid Metabolism and Thromboxane Synthesis

The mechanism of action of these imidazole-based inhibitors involves the targeted blockade of thromboxane A2 synthase within the arachidonic acid metabolic pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted through a series of enzymatic steps into various prostaglandins and thromboxanes.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimuli PGG2 Prostaglandin G2 (PGG2) AA->PGG2 PLA2 Phospholipase A2 PLA2->Membrane COX Cyclooxygenase (COX-1/2) COX->AA PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 PGI2 Prostacyclin (PGI2) PGH2->PGI2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 PGI_Synthase Prostacyclin Synthase PGI_Synthase->PGH2 TXA_Synthase Thromboxane A2 Synthase TXA_Synthase->PGH2 TXB2 Thromboxane B2 (TXB2) (stable metabolite) TXA2->TXB2 Hydrolysis Inhibitor Imidazole-based Inhibitors Inhibitor->TXA_Synthase

Arachidonic Acid Pathway and Thromboxane Synthesis Inhibition.
Experimental Protocol: In Vitro Thromboxane Synthase Inhibition Assay (Thromboxane B2 ELISA)

The efficacy of thromboxane synthase inhibitors is commonly determined by measuring the amount of the stable hydrolysis product of thromboxane A2, which is thromboxane B2 (TXB2), using an Enzyme-Linked Immunosorbent Assay (ELISA).

Objective: To determine the IC50 value of a test compound for thromboxane A2 synthase.

Materials:

  • Test compound (e.g., structural analogue of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid)

  • Human platelet microsomes (source of thromboxane synthase)

  • Prostaglandin H2 (PGH2) substrate

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Indomethacin (cyclooxygenase inhibitor to stop the reaction)

  • Thromboxane B2 ELISA kit

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions. This includes the preparation of a standard curve using known concentrations of TXB2.

  • Enzyme and Inhibitor Pre-incubation: In a microcentrifuge tube, add the human platelet microsomes to the reaction buffer. Add the test compound at various concentrations. A vehicle control (without the inhibitor) should also be prepared. Pre-incubate the mixture for 5-10 minutes at 37°C to allow for inhibitor binding.

  • Initiation of Enzymatic Reaction: Initiate the reaction by adding the PGH2 substrate to the pre-incubated mixture.

  • Incubation: Allow the reaction to proceed for a defined period, typically 1-2 minutes, at 37°C.

  • Termination of Reaction: Stop the enzymatic reaction by adding indomethacin or by placing the reaction tubes on ice.

  • ELISA Procedure:

    • Add 50 µL of the standards and samples (from the terminated reaction) to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the enzyme conjugate (e.g., TXB2-HRP) to each well.

    • Incubate the plate for 1 hour at room temperature on a shaker.

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add 100 µL of the substrate solution to each well and incubate for 30 minutes at room temperature to allow for color development.

    • Add 50 µL of the stop solution to each well to terminate the color development.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of TXB2 in each sample by interpolating their absorbance values on the standard curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Antimicrobial Activity

Certain imidazole derivatives have demonstrated antimicrobial properties. The efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Efficacy Data

The following table presents the MIC values for a selection of imidazole derivatives against various microbial strains. It is important to note that these compounds are not all direct analogues of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, but they illustrate the general antimicrobial potential of the imidazole scaffold.

CompoundMicrobial StrainMIC (µg/mL)
3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analogue 2c Candida albicans12.5
3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analogue 2d Candida albicans6.25
3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analogue 2h Candida albicans12.5
Hydrolyzed analogue 3b of the above Candida albicans6.25
Hydrolyzed analogue 3d of the above Candida albicans12.5
Compound 15 from a series of (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanones Staphylococcus aureus6.25
Compound 17 from the same series Staphylococcus aureus6.25
Compound 24 from the same series Staphylococcus aureus6.25
Compound 26 from the same series Candida albicans3.12
Experimental Workflow: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

MIC_Workflow Start Start Prep_Agent Prepare Stock Solution of Test Compound Start->Prep_Agent Serial_Dilute Perform Serial Dilutions in 96-well Plate Prep_Agent->Serial_Dilute Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilute->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate->Incubate Read_Results Visually Inspect for Turbidity (Growth) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC Determination by Broth Microdilution.
Experimental Protocol: Broth Microdilution Method for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.

Materials:

  • Test compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Culture of the test microorganism

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of the Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water). Further dilutions are made in the sterile broth medium to achieve twice the final desired concentrations.

  • Preparation of the Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the highest concentration of the test compound (2x the final desired concentration) to the wells of the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no compound), and the twelfth column as a sterility control (no bacteria).

  • Preparation of the Inoculum:

    • From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation of the Plate: Add 100 µL of the final bacterial inoculum to each well, except for the sterility control wells. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to their final testing concentrations.

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth. The growth control well should be turbid, and the sterility control well should be clear. The results can also be read using a microplate reader to measure the optical density at 600 nm.

Validating the Mechanism of Action of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid as a Novel Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of the novel compound 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, with a focus on its potential as an enzyme inhibitor. Given the prevalence of the imidazole scaffold in enzyme inhibitors, this guide hypothesizes that the compound targets a metalloenzyme, such as a Matrix Metalloproteinase (MMP), where the imidazole moiety can coordinate with the active site metal ion.[1]

We will compare its hypothetical performance against two alternatives: a known imidazole-containing inhibitor (Marimastat, a broad-spectrum MMP inhibitor) and a non-imidazole inhibitor (Doxycycline, a tetracycline antibiotic with MMP inhibitory activity). This guide outlines the necessary experimental protocols, presents mock data for comparative analysis, and visualizes key concepts and workflows.

Comparative Performance Analysis

The initial validation of a potential enzyme inhibitor involves determining its potency and binding characteristics. Key parameters include the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), and the kinetic binding constants (kₐ, kₔ, and Kₔ).

Table 1: Comparative Inhibitory Potency against MMP-9

CompoundTypeIC₅₀ (nM)Kᵢ (nM)Inhibition Mechanism
3-(2-methyl-1H-imidazol-1-yl)propanoic acid Investigational8542Competitive
MarimastatImidazole-based Inhibitor105Competitive
DoxycyclineNon-Imidazole Inhibitor50002500Non-competitive

This data is illustrative and serves as a template for experimental results.

Table 2: Comparative Binding Kinetics (Surface Plasmon Resonance)

CompoundAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₔ) (s⁻¹)Affinity (Kₔ) (nM)
3-(2-methyl-1H-imidazol-1-yl)propanoic acid 1.2 x 10⁵5.0 x 10⁻³41.7
Marimastat2.5 x 10⁵1.25 x 10⁻³5.0
Doxycycline7.5 x 10³1.8 x 10⁻²2400

This data is illustrative and serves as a template for experimental results.

Visualizing Pathways and Workflows

Understanding the logical flow of experiments and the underlying biological pathways is crucial for mechanism of action studies.

cluster_0 Hypothesized Signaling Pathway: MMP Inhibition ECM Extracellular Matrix (ECM) MMP9 MMP-9 ECM->MMP9 Substrate DegradedECM Degraded ECM Components MMP9->DegradedECM Cleavage CellMigration Cell Migration & Invasion DegradedECM->CellMigration Promotes Inhibitor 3-(2-methyl-1H-imidazol-1-yl) propanoic acid Inhibitor->MMP9 Inhibits

Caption: Hypothesized inhibition of MMP-9 by the compound, preventing ECM degradation.

cluster_1 Experimental Workflow for MoA Validation Start Start: Novel Compound BiochemAssay Biochemical Assay (Enzyme Kinetics) Start->BiochemAssay TargetEngagement Target Engagement (CETSA) BiochemAssay->TargetEngagement Confirm IC50 & Kᵢ BindingKinetics Binding Kinetics (SPR) TargetEngagement->BindingKinetics Confirm Target Binding CellAssay Cell-Based Assay (Invasion Assay) BindingKinetics->CellAssay Confirm Affinity Conclusion Conclusion: Mechanism Validated CellAssay->Conclusion Confirm Cellular Effect

Caption: Logical workflow for validating the enzyme inhibition mechanism of action.

Key Experimental Protocols

Detailed and reproducible protocols are the foundation of mechanism of action validation.

3.1. Enzyme Inhibition Kinetics Assay

This protocol determines the IC₅₀ and mode of inhibition (e.g., competitive, non-competitive).[2][3]

  • Reagents and Materials:

    • Purified recombinant human MMP-9 enzyme.

    • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5.

    • Test Compounds: 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, Marimastat, Doxycycline dissolved in DMSO.

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Reagent Preparation: Prepare a substrate-inhibitor matrix. Serially dilute the test compounds in assay buffer. Prepare multiple concentrations of the fluorogenic substrate.

    • Enzyme and Inhibitor Pre-incubation: In the microplate, add 20 µL of each inhibitor dilution to wells. Add 60 µL of diluted MMP-9 enzyme solution. Incubate for 30 minutes at 37°C to allow inhibitor-enzyme binding.

    • Reaction Initiation: Add 20 µL of the substrate solution to each well to start the reaction.

    • Monitor Reaction Progress: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 60 minutes (Excitation/Emission wavelengths appropriate for the substrate).

    • Data Analysis:

      • Calculate the initial reaction velocity (v) from the linear phase of the fluorescence curve for each condition.

      • For IC₅₀: Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit to a dose-response curve.

      • For Kᵢ and MoA: Generate Lineweaver-Burk or Dixon plots by plotting 1/v against 1/[Substrate] at different fixed inhibitor concentrations.[4][5][6] The pattern of line intersections will indicate the mode of inhibition.[7][8]

3.2. Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method that verifies direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[9][10][11][12]

  • Reagents and Materials:

    • Cell line expressing MMP-9 (e.g., HT1080 fibrosarcoma cells).

    • Complete cell culture medium.

    • Phosphate-Buffered Saline (PBS) with protease inhibitors.

    • Test compound and vehicle control (DMSO).

    • PCR tubes, thermal cycler, equipment for cell lysis (e.g., freeze-thaw cycles), centrifugation.

    • Western Blotting reagents: SDS-PAGE gels, PVDF membrane, primary antibody against MMP-9, HRP-conjugated secondary antibody, chemiluminescent substrate.

  • Procedure:

    • Cell Treatment: Treat cultured cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for 2 hours at 37°C.

    • Harvesting and Heat Treatment: Harvest, wash, and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

    • Cell Lysis and Fractionation: Lyse the cells by three rapid freeze-thaw cycles. Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes.

    • Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction). Quantify the amount of soluble MMP-9 at each temperature point using Western Blot.

    • Data Analysis: Quantify the band intensities for MMP-9. Plot the percentage of soluble MMP-9 relative to the unheated control against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates target engagement.[13]

3.3. Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure real-time biomolecular interactions, providing kinetic data on association (kₐ) and dissociation (kₔ) rates.[14][15]

  • Reagents and Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor Chip (e.g., CM5 chip).

    • Purified recombinant human MMP-9.

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • Running Buffer: HBS-EP+ (or similar).

    • Test compounds in running buffer.

  • Procedure:

    • Ligand Immobilization: Immobilize the MMP-9 enzyme (ligand) onto the sensor chip surface using standard amine coupling chemistry.

    • Analyte Injection: Prepare a series of dilutions of the test compound (analyte). Inject the analyte solutions over the chip surface at a constant flow rate.

    • Association/Dissociation Monitoring: Monitor the binding response in real-time as the analyte flows over the surface (association phase). Then, flow running buffer without the analyte over the chip to monitor the release of the bound compound (dissociation phase).

    • Surface Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.

    • Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).[16]

cluster_2 Logic Diagram: Interpreting Lineweaver-Burk Plots Observe Observe Lineweaver-Burk Plot with Increasing Inhibitor Q1 Vmax Decreases? (Y-intercept Increases) Observe->Q1 Competitive Competitive Inhibition Observe->Competitive Vmax Unchanged, Km Increases Q2 Km Changes? (X-intercept Changes) Q1->Q2 Yes Q3 Km Unchanged? (X-intercept Constant) Q1->Q3 No Uncomp Uncompetitive Inhibition Q2->Uncomp Yes, Km Decreases Mixed Mixed Inhibition Q2->Mixed Yes, Km Increases NonComp Non-competitive Inhibition Q3->NonComp Yes

Caption: Decision logic for determining inhibition type from Lineweaver-Burk plots.

References

cross-validation of analytical methods for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

Introduction

The accurate quantification of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, a molecule of interest in pharmaceutical research and development, requires robust and reliable analytical methods. The cross-validation of these methods is a critical step to ensure the consistency and accuracy of results, particularly when transferring methods between laboratories or employing different analytical techniques.[1] This guide provides an objective comparison of two prevalent analytical methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—for the quantification of this and similar organic acids.

Due to the limited availability of specific cross-validation studies for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, this guide utilizes validated data from analogous small organic acids to provide a comprehensive comparison of these techniques.[2] This approach allows for a thorough evaluation of the expected performance of each method for the analysis of the target compound.

Quantitative Performance Comparison

The selection of an analytical method often involves balancing sensitivity, selectivity, and accessibility. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, cost-effective, and robust technique for the analysis of organic acids.[2][3] Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for detecting small molecules in complex biological samples.[4]

The following table summarizes the key performance parameters for HPLC-UV and LC-MS/MS methods based on validated analyses of similar organic acids.

Parameter HPLC-UV LC-MS/MS
Linearity (R²) > 0.999[1][5]> 0.991[6]
Accuracy (% Recovery) 76.3 - 110%[2][7]95 - 128%[6]
Precision (% RSD) < 5.3%[2]< 13%[6]
Limit of Detection (LOD) ng/mL to µg/mL range[1][2]pg/mL to ng/mL range[4][8][9]
Limit of Quantification (LOQ) ng/mL to µg/mL range[1][2]pg/mL to ng/mL range[8][9]
Selectivity Moderate[2]High[4]
Matrix Effect Prone to interferenceMinimized with MRM[8]
Analysis Time ~10-20 min[2]~5-10 min[9]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful implementation and validation of any analytical method. Below are representative methodologies for the quantification of small organic acids using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely utilized for the analysis of organic acids due to its simplicity and accessibility.[2]

  • Sample Preparation:

    • For liquid samples such as fruit juices or wine, a simple dilution with HPLC-grade water followed by filtration through a 0.45 µm filter is typically sufficient.[10]

    • For more complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.[3]

  • Instrumentation:

    • An HPLC system equipped with a UV-Vis detector.[1][11]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly employed.[1][3][10]

    • Mobile Phase: An isocratic elution with an acidified aqueous solution, such as 0.01 M KH₂PO₄ buffer adjusted to a low pH (e.g., 2.60) with phosphoric acid, is often used.[3][7]

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[3][7]

    • Detection: UV detection is generally performed at a wavelength of 210 nm, where the carboxyl group of organic acids absorbs.[1][3][11]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it particularly suitable for the analysis of low-concentration analytes in complex biological matrices like plasma or serum.[4][8]

  • Sample Preparation:

    • For biological fluids like serum or plasma, a protein precipitation step is typically required. This can be achieved by adding a cold organic solvent such as acetonitrile.[8]

    • To enhance sensitivity and chromatographic performance, a derivatization step is often employed for organic acids. A common derivatizing agent is 3-nitrophenylhydrazine (3-NPH).[12][13][14]

    • The derivatized sample is then diluted before injection into the LC-MS/MS system.[13]

  • Instrumentation:

    • An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][9]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is suitable for separating the derivatized organic acids.[12][14]

    • Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing a small amount of an acid like formic acid (e.g., 0.1%), is common.[9][12]

    • Flow Rate: A flow rate of around 0.4 mL/min is often used.[12]

    • Detection: The mass spectrometer is operated in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[12][14]

Workflow and Decision-Making Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for both HPLC-UV and LC-MS/MS, as well as a decision-making process for selecting the appropriate method.

experimental_workflow_hplcuv cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample Collection dilution Dilution start->dilution filtration Filtration (0.45 µm) dilution->filtration hplc HPLC Separation (C18 Column) filtration->hplc uv_detection UV Detection (210 nm) hplc->uv_detection quantification Quantification (External Standard) uv_detection->quantification end Report Results quantification->end

Caption: Experimental workflow for HPLC-UV analysis.

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) precipitation Protein Precipitation (Acetonitrile) start->precipitation derivatization Derivatization (e.g., 3-NPH) precipitation->derivatization lc LC Separation (C18 Column) derivatization->lc msms_detection MS/MS Detection (ESI-, MRM) lc->msms_detection quantification Quantification (Internal Standard) msms_detection->quantification end Report Results quantification->end

Caption: Experimental workflow for LC-MS/MS analysis.

decision_making start Need to Quantify Organic Acid high_sensitivity High Sensitivity Required? (Trace Levels) start->high_sensitivity complex_matrix Complex Matrix? (e.g., Plasma, Tissue) high_sensitivity->complex_matrix No lc_msms Use LC-MS/MS high_sensitivity->lc_msms Yes hplc_uv Use HPLC-UV complex_matrix->hplc_uv No complex_matrix->lc_msms Yes

Caption: Decision-making for method selection.

Conclusion

Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid and other small organic acids. The choice between the two depends on the specific requirements of the analysis.

  • HPLC-UV is a reliable, cost-effective, and straightforward method suitable for routine analysis, quality control, and quantification of higher concentration samples in relatively clean matrices.[2]

  • LC-MS/MS is the preferred method when high sensitivity and selectivity are required, especially for the analysis of trace levels of the compound in complex biological matrices such as plasma or tissue.[4][8] Its ability to minimize matrix effects makes it the gold standard for bioanalytical and clinical research.[4][8]

A successful cross-validation between these two methods would provide a high degree of confidence in the analytical data, which is crucial for decision-making in research and drug development.[1]

References

A Comparative Guide to the Biological Activities of Methylated vs. Non-Methylated Imidazole Propanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of methylated and non-methylated imidazole propanoic acids. While direct comparative studies with quantitative data are currently limited in the published literature, this document synthesizes the available information on the biological effects of the well-studied non-methylated form, imidazole propionate, and explores the potential implications of methylation on its activity based on established principles of medicinal chemistry.

Introduction

Imidazole propanoic acid and its derivatives are of significant interest in biomedical research due to their diverse biological activities. The non-methylated form, imidazole propionate (ImP), is a prominent gut microbial metabolite of histidine that has been implicated in the pathogenesis of metabolic diseases.[1][2] Methylation is a common structural modification in drug discovery that can profoundly alter a molecule's pharmacological profile.[3][4] Understanding the differences in biological activity between methylated and non-methylated imidazole propanoic acids is crucial for the development of novel therapeutics targeting pathways influenced by these compounds.

Biological Activity of Non-Methylated Imidazole Propanoic Acid (Imidazole Propionate)

Imidazole propionate (ImP) has been identified as a key signaling molecule that impairs insulin signaling.[1][2] Elevated levels of ImP, produced by gut microbiota, are associated with an increased risk of type 2 diabetes.[1][2] The primary mechanism of action for ImP involves the activation of the mechanistic target of rapamycin complex 1 (mTORC1) pathway.[1][2]

Signaling Pathway of Imidazole Propionate

ImP disrupts insulin signaling by activating p38γ mitogen-activated protein kinase (MAPK), which in turn phosphorylates p62, leading to the activation of mTORC1.[1] This activation impairs the downstream insulin signaling cascade.[1][2]

Imidazole_Propionate_Signaling ImP Imidazole Propionate (ImP) p38g p38γ MAPK ImP->p38g Activates p62 p62 p38g->p62 Phosphorylates p_p62 Phosphorylated p62 mTORC1 mTORC1 p_p62->mTORC1 Activates Insulin_Signaling Insulin Signaling Cascade mTORC1->Insulin_Signaling Inhibits Impaired_Signaling Impaired Insulin Signaling Insulin_Signaling->Impaired_Signaling

Figure 1: Signaling pathway of Imidazole Propionate (ImP) impairing insulin signaling via mTORC1 activation.

Hypothetical Effects of Methylation on the Biological Activity of Imidazole Propanoic Acid

While direct experimental data is lacking, the effects of N-methylation on small molecules are known to influence several key properties that could alter the biological activity of imidazole propanoic acid.[3][4]

Potential Consequences of N-Methylation:

  • Receptor Binding and Enzyme Inhibition: Methylation can either enhance or diminish the binding affinity of a molecule to its target protein.[5] The addition of a methyl group can provide additional hydrophobic interactions within a binding pocket, potentially increasing potency.[5] Conversely, it can also introduce steric hindrance, preventing optimal binding.

  • Conformational Changes: N-methylation can restrict the conformational flexibility of a molecule, locking it into a specific bioactive conformation.[4] This can lead to increased activity if the preferred conformation is the one required for binding to the target.

  • Solubility and Lipophilicity: Methylation generally increases the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[6][7]

  • Metabolism: The introduction of a methyl group can alter the metabolic stability of a compound. It may block a site of metabolism, leading to a longer half-life, or it could introduce a new site for metabolic enzymes to act upon.[3]

Quantitative Data Summary

As no direct comparative quantitative data for methylated versus non-methylated imidazole propanoic acids were found, the following table summarizes the known biological context of imidazole propionate (ImP). A subsequent hypothetical table illustrates the type of data that would be generated from a direct comparative study.

Table 1: Biological Context of Imidazole Propionate (ImP)

ParameterObservationReference(s)
Source Gut microbial metabolite of histidine[1][2]
Associated Condition Type 2 Diabetes[1][2]
Primary Biological Effect Impairment of insulin signaling[1][2]
Key Signaling Pathway Activation of p38γ/p62/mTORC1[1]

Table 2: Hypothetical Comparative Biological Activity Data

CompoundTarget/AssayIC50 / EC50 (µM)Binding Affinity (Kd, nM)
Imidazole Propanoic Acidp38γ MAPK Activation15.2520
N-Methyl-Imidazole Propanoic Acidp38γ MAPK Activation8.7280
Imidazole Propanoic AcidmTORC1 Inhibition (in vitro)> 100-
N-Methyl-Imidazole Propanoic AcidmTORC1 Inhibition (in vitro)45.3-

Note: The data in Table 2 is purely illustrative and does not represent actual experimental results.

Experimental Protocols

To definitively compare the biological activities of methylated and non-methylated imidazole propanoic acids, the following experimental protocols would be essential.

Experimental Workflow for Comparative Analysis

Comparative_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_data Data Analysis Non_Methyl Non-Methylated Imidazole Propanoic Acid HMT_Assay Histamine N-Methyltransferase (HMT) Assay Non_Methyl->HMT_Assay mTOR_Assay mTOR Pathway Activation Assay (Western Blot) Non_Methyl->mTOR_Assay Binding_Assay Receptor/Enzyme Binding Assay Non_Methyl->Binding_Assay Methyl Methylated Imidazole Propanoic Acid Methyl->HMT_Assay Methyl->mTOR_Assay Methyl->Binding_Assay Quant_Data Quantitative Data (IC50, EC50, Kd) HMT_Assay->Quant_Data Pathway_Analysis Signaling Pathway Elucidation mTOR_Assay->Pathway_Analysis Binding_Assay->Quant_Data Conclusion Comparative Biological Activity Profile Quant_Data->Conclusion Pathway_Analysis->Conclusion

Figure 2: Proposed experimental workflow for comparing the biological activities of methylated and non-methylated imidazole propanoic acids.
Western Blot Analysis of mTOR Pathway Activation

This protocol is used to determine the effect of the test compounds on the phosphorylation status of key proteins in the mTOR signaling cascade.[8][9][10]

a. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., HepG2 hepatocytes) in appropriate media.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Starve cells in serum-free media for 4-6 hours.

  • Treat cells with various concentrations of non-methylated and methylated imidazole propanoic acid for a specified time (e.g., 1-24 hours). Include a vehicle control and a positive control (e.g., insulin).

b. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.[8]

c. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of key mTOR pathway proteins (e.g., p-p70S6K, total p70S6K, p-Akt, total Akt, p-p38, total p38) overnight at 4°C.[10]

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

In Vitro Histamine N-Methyltransferase (HMT) Assay

This assay determines if imidazole propanoic acid or its methylated form can act as a substrate or inhibitor of HMT.[11][12]

a. Reaction Setup:

  • Prepare a reaction mixture containing phosphate buffer (pH 7.8), recombinant human HMT enzyme, and the test compound (non-methylated or methylated imidazole propanoic acid) at various concentrations.[12]

  • Pre-incubate the mixture for 15 minutes at 37°C.[12]

b. Enzymatic Reaction:

  • Initiate the reaction by adding a mixture of histamine, S-(5'-adenosyl)-L-methionine (SAM), and S-adenosyl-L-[methyl-³H]methionine.[12]

  • Incubate the reaction for 30 minutes at 37°C.[12]

c. Termination and Detection:

  • Terminate the reaction by adding a high concentration of borate buffer.[12]

  • The product, [³H]N-methylhistamine, is separated from the radioactive donor by column chromatography.[12]

  • The amount of radioactivity in the eluate is quantified by liquid scintillation counting to determine the enzyme activity.[11]

Conclusion

While the direct comparative biological activity of methylated versus non-methylated imidazole propanoic acids remains an area for future investigation, the existing knowledge on imidazole propionate provides a strong foundation for such studies. The impairment of insulin signaling through the mTORC1 pathway by non-methylated imidazole propanoic acid is a key biological effect. The principles of medicinal chemistry suggest that N-methylation could significantly alter this activity through changes in receptor binding, conformation, and metabolic stability. The experimental protocols outlined in this guide provide a clear roadmap for researchers to elucidate these potential differences, which will be critical for advancing our understanding of this important class of molecules and for the development of novel therapeutic agents.

References

Comparative Assessment of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid Specificity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological specificity of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, with a focus on its activity as a potential inhibitor of Thromboxane A2 Synthase (TXAS). The imidazole scaffold is a well-established pharmacophore in the design of potent and selective TXAS inhibitors, which are of significant interest in the context of thrombotic diseases due to their role in platelet aggregation and vasoconstriction.[1] This document outlines the current understanding of the activity of imidazole-based compounds, presents comparative data with established TXAS inhibitors, and provides detailed experimental protocols for assessing its specificity.

Introduction to Thromboxane A2 Synthase Inhibition

Thromboxane A2 (TXA2) is a potent bioactive lipid derived from arachidonic acid via the cyclooxygenase (COX) and thromboxane synthase enzymes.[1] It plays a critical role in hemostasis by promoting platelet aggregation and inducing vasoconstriction.[1] Consequently, excessive production of TXA2 is implicated in the pathophysiology of various cardiovascular diseases, including myocardial infarction and stroke. Selective inhibition of TXAS is a key therapeutic strategy to mitigate these pro-thrombotic and vasoconstrictive effects.[1] Imidazole and its derivatives have been identified as selective inhibitors of TXAS, with the imidazole nitrogen atom believed to coordinate with the heme iron of the enzyme, thereby blocking its activity.[2][3]

Comparative Analysis of Imidazole-Based TXAS Inhibitors

Table 1: In Vitro Inhibitory Potency of Selected Imidazole-Based TXAS Inhibitors

CompoundStructureTargetIC50 (nM)Assay Conditions
Ozagrel Thromboxane A2 Synthase11Human platelet microsomes[1]
Dazoxiben Thromboxane A2 Synthase765,000Inhibition of Thromboxane B2 production in whole blood[1]
1-Methyl-imidazole Thromboxane A2 SynthaseMore potent than imidazolePlatelet microsomes[3]
Imidazole Thromboxane A2 Synthase22,000 ng/mLPlatelet microsomes[3]

Note: The IC50 values should be compared with caution due to variations in experimental conditions.

Based on the available SAR data, the introduction of a carboxylic acid-bearing side chain on the imidazole ring generally enhances inhibitory potency against TXAS.[4] Therefore, it is plausible that 3-(2-methyl-1H-imidazol-1-yl)propanoic acid exhibits significant and selective inhibitory activity against this enzyme.

Experimental Protocols

To assess the specificity of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, a series of in vitro assays are recommended.

Primary Assay: Thromboxane A2 Synthase Inhibition Assay

This assay directly measures the inhibitory effect of the test compound on the activity of TXAS.

Materials:

  • Human platelet microsomes (source of TXAS)

  • Prostaglandin H2 (PGH2) substrate

  • Test compound (3-(2-methyl-1H-imidazol-1-yl)propanoic acid) and comparator compounds (e.g., Ozagrel)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Enzyme immunoassay (EIA) kit for Thromboxane B2 (TXB2), the stable metabolite of TXA2.

Procedure:

  • Prepare a suspension of human platelet microsomes in the assay buffer.

  • Pre-incubate the microsomes with varying concentrations of the test compound or comparator for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the PGH2 substrate.

  • Incubate for a defined period (e.g., 2 minutes) at 37°C.

  • Terminate the reaction by adding a stop solution (e.g., a solution containing a TXAS inhibitor and a reducing agent).

  • Measure the concentration of the resulting TXB2 using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Secondary Assays: Selectivity Profiling

To determine the specificity of the compound, it is crucial to assess its activity against related enzymes in the arachidonic acid cascade.

  • Cyclooxygenase (COX-1 and COX-2) Inhibition Assays: These assays will determine if the compound has off-target effects on the enzymes that produce the precursor of thromboxane A2. Commercially available COX inhibitor screening kits can be utilized for this purpose.

  • Prostacyclin Synthase Inhibition Assay: This assay will assess the compound's effect on the enzyme responsible for the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. This is important to ensure that the compound does not disrupt the balance between pro-thrombotic and anti-thrombotic pathways.

Visualizations

Signaling Pathway

Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGG2_PGH2 Prostaglandin Endoperoxides (PGG2/PGH2) TXAS Thromboxane A2 Synthase (TXAS) PGG2_PGH2->TXAS TXA2 Thromboxane A2 (TXA2) Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction COX->PGG2_PGH2 TXAS->TXA2 Inhibitor 3-(2-methyl-1H-imidazol-1-yl)propanoic acid Inhibitor->TXAS cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Prepare Human Platelet Microsomes Pre_incubation Pre-incubate Microsomes with Compound Microsomes->Pre_incubation Compound_Prep Prepare Test Compound Dilutions Compound_Prep->Pre_incubation Reaction_Start Add PGH2 Substrate Pre_incubation->Reaction_Start Incubate Incubate at 37°C Reaction_Start->Incubate Stop_Reaction Terminate Reaction Incubate->Stop_Reaction Measure_TXB2 Measure TXB2 Levels (EIA) Stop_Reaction->Measure_TXB2 Calculate_IC50 Calculate IC50 Measure_TXB2->Calculate_IC50

References

A Comprehensive Review of 3-(2-methyl-1H-imidazol-1-yl)propanoic Acid Analogs: Biological Effects and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

The imidazole moiety is a versatile scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. When incorporated into a propanoic acid structure, it presents a unique combination of a potential metal-coordinating group and a carboxylic acid function, suggesting a range of possible biological targets, including metalloenzymes and receptors that recognize acidic ligands.

Comparative Biological Activities of Related Imidazole-Propanoic Acid Analogs

While direct comparative data for a series of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid analogs is not available, we can extrapolate potential activities from studies on structurally related compounds. Research on various imidazole and propanoic acid derivatives has demonstrated significant activity in several key therapeutic areas.

For instance, certain imidazole-containing compounds have been shown to act as potent inhibitors of enzymes such as cytochrome P450s. The nitrogen atoms in the imidazole ring can coordinate with the heme iron in these enzymes, leading to inhibition. Modifications to the substituents on the imidazole ring and the propanoic acid chain would likely modulate this inhibitory activity and selectivity.

Furthermore, derivatives of propanoic acid are well-established as non-steroidal anti-inflammatory drugs (NSAIDs). The acidic moiety is often crucial for their mechanism of action, which typically involves the inhibition of cyclooxygenase (COX) enzymes. It is plausible that analogs of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid could exhibit similar anti-inflammatory properties.

Antifungal activity is another hallmark of many imidazole-based compounds. These agents often work by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. The specific structural features of the 3-(2-methyl-1H-imidazol-1-yl)propanoic acid scaffold would influence its potential as an antifungal agent.

Due to the absence of a specific study on the target compounds, a quantitative data table cannot be provided at this time. Future research focusing on a systematic SAR study is necessary to generate such a valuable dataset.

Experimental Protocols for Biological Evaluation

To guide future research in this area, we outline detailed methodologies for key experiments that would be crucial for evaluating the biological effects of novel 3-(2-methyl-1H-imidazol-1-yl)propanoic acid analogs.

Enzyme Inhibition Assays (e.g., Cytochrome P450 Inhibition)
  • Objective: To determine the inhibitory potential of the synthesized analogs against specific cytochrome P450 isoforms.

  • Materials: Recombinant human CYP enzymes, specific fluorescent or luminescent substrates, test compounds, and a microplate reader.

  • Procedure:

    • Prepare a series of dilutions of the test compounds.

    • In a 96-well plate, incubate the recombinant CYP enzyme with the test compound for a predetermined pre-incubation period.

    • Initiate the enzymatic reaction by adding the specific substrate.

    • Monitor the reaction progress by measuring the fluorescence or luminescence signal at regular intervals.

    • Calculate the rate of reaction and determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity Assays (e.g., COX Inhibition Assay)
  • Objective: To assess the ability of the analogs to inhibit COX-1 and COX-2 enzymes.

  • Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and an enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection.

  • Procedure:

    • Pre-incubate the purified COX enzyme with various concentrations of the test compounds.

    • Initiate the reaction by adding arachidonic acid.

    • After a specific incubation time, stop the reaction.

    • Measure the amount of PGE2 produced using a competitive EIA kit.

    • Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Antifungal Susceptibility Testing (e.g., Broth Microdilution Method)
  • Objective: To determine the minimum inhibitory concentration (MIC) of the analogs against various fungal strains.

  • Materials: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus), appropriate broth medium (e.g., RPMI-1640), and 96-well microplates.

  • Procedure:

    • Prepare serial twofold dilutions of the test compounds in the broth medium in the microplates.

    • Inoculate each well with a standardized suspension of the fungal strain.

    • Incubate the plates at an appropriate temperature for 24-48 hours.

    • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring absorbance.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid analogs could be mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate hypothetical mechanisms based on the activities of related compounds.

Enzyme_Inhibition Compound Imidazole Analog Inhibition Inhibition of Enzyme Activity Compound->Inhibition Binds to Active Site Enzyme Target Enzyme (e.g., CYP450, COX) Product Product Enzyme->Product Catalyzes Enzyme->Inhibition Substrate Substrate Substrate->Enzyme Inhibition->Product Blocks Formation

Caption: Hypothetical mechanism of enzyme inhibition by an imidazole analog.

Antifungal_Mechanism Compound Imidazole Analog Lanosterol_Demethylase Lanosterol 14α-demethylase Compound->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Blocks synthesis of Disruption Membrane Disruption & Fungal Cell Death Lanosterol_Demethylase->Disruption Leads to Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Essential component of

Caption: Postulated mechanism of antifungal action via ergosterol biosynthesis inhibition.

Conclusion and Future Directions

While the current literature does not provide a direct comparative analysis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid analogs, the foundational knowledge of related imidazole and propanoic acid derivatives strongly suggests their potential as biologically active compounds. The outlined experimental protocols provide a clear framework for future research to systematically synthesize and evaluate a library of these analogs. Such studies are essential to elucidate their structure-activity relationships, identify lead compounds for various therapeutic targets, and ultimately unlock their full therapeutic potential. The generation of robust, comparative data will be a critical next step in advancing this promising class of molecules from chemical curiosities to potential clinical candidates.

Safety Operating Guide

Proper Disposal of 3-(2-methyl-1H-imidazol-1-yl)propanoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (CAS No. 24647-62-9), ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Profile and Safety Precautions

3-(2-methyl-1H-imidazol-1-yl)propanoic acid is classified as a hazardous substance.[1] According to its Safety Data Sheet (SDS), it causes skin and serious eye irritation and may cause respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE): Before handling the compound, ensure that the following PPE is worn:

  • Protective gloves

  • Protective clothing

  • Eye and face protection[1]

Quantitative Data Summary

The following table summarizes the key identification and hazard information for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

PropertyValueReference
CAS Number 24647-62-9[1]
Molecular Formula C7H10N2O2[1]
Molecular Weight 154.17 g/mol [1]
GHS Hazard Statements H315: Causes skin irritation[1][2]
H319: Causes serious eye irritation[1][2]
H335: May cause respiratory irritation[2]
Signal Word Warning[1]

Step-by-Step Disposal Procedure

The disposal of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid and its containers must be managed as hazardous waste.[1] Always consult your institution's specific hazardous waste disposal protocols and local regulations.

1. Waste Collection:

  • Collect waste solid 3-(2-methyl-1H-imidazol-1-yl)propanoic acid in a designated, properly labeled, and sealed container.

  • The container must be compatible with the chemical.

  • Ensure the container is kept closed when not in use.

2. Contaminated Labware and PPE:

  • Any labware (e.g., beakers, spatulas) or PPE (e.g., gloves, lab coats) that has come into contact with the compound must be considered contaminated.

  • Decontaminate reusable labware thoroughly with an appropriate solvent. Dispose of the cleaning solvent as hazardous waste.

  • Single-use contaminated items should be collected in a designated hazardous waste container.

3. Spill Management:

  • In the event of a spill, avoid dust formation.[1]

  • Sweep or shovel the spilled solid into a suitable, closed container for disposal.[1]

  • Ensure adequate ventilation during cleanup.

4. Final Disposal:

  • Waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[1]

  • Arrange for pickup by a licensed hazardous waste disposal service.

  • Contaminated packaging must also be disposed of as hazardous or special waste.[1]

Experimental Protocol: Not Applicable

The Safety Data Sheet for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid does not provide a protocol for chemical neutralization or deactivation. The recommended procedure is direct disposal as hazardous waste through a certified disposal facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

G start Start: Generation of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid waste assess_waste Assess Waste Type start->assess_waste solid_waste Solid Chemical Waste assess_waste->solid_waste  Solid   contaminated_materials Contaminated Materials (PPE, Labware) assess_waste->contaminated_materials Contaminated spill Spill assess_waste->spill Spill collect_solid Collect in a labeled, sealed hazardous waste container solid_waste->collect_solid collect_contaminated Collect in a designated hazardous waste container contaminated_materials->collect_contaminated cleanup_spill Sweep into a suitable, closed hazardous waste container spill->cleanup_spill store_waste Store waste in a designated, well-ventilated area collect_solid->store_waste collect_contaminated->store_waste cleanup_spill->store_waste disposal_pickup Arrange for pickup by a licensed hazardous waste disposal service store_waste->disposal_pickup end End: Proper Disposal disposal_pickup->end

Caption: Disposal workflow for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

References

Personal protective equipment for handling 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against chemical exposure. The following equipment should be worn at all times when handling 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or GlassesMust meet OSHA 29 CFR 1910.133 or European Standard EN166 standards. Should be equipped with side shields. A face shield may be necessary for splash hazards.[1][2][3]
Hand Protection Chemical-Resistant GlovesNitrile rubber (NBR) gloves are recommended.[1][4] Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.[4]
Body Protection Laboratory CoatA chemically compatible lab coat that extends to the wrists and is fully buttoned is required.[4]
Respiratory Protection Dust Mask or RespiratorRecommended when handling the solid powder to avoid inhalation of dust.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[3][4]

Operational Plan: Handling Procedures

Proper handling techniques are critical to minimize exposure and prevent contamination.

Preparation:

  • Ensure that a calibrated eyewash station and a safety shower are readily accessible before beginning any work.

  • Verify that all necessary PPE is in good condition and worn correctly.

  • Work in a designated area, preferably within a certified chemical fume hood, especially when handling the solid form to control dust.[3][4]

Weighing and Transfer:

  • When weighing the solid compound, use a draft shield or conduct the process within a fume hood to prevent the dispersal of dust.

  • Utilize appropriate tools, such as spatulas, for handling the solid material to avoid direct contact.

  • When transferring solutions, employ a funnel to prevent spills.

Decontamination:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Decontaminate all work surfaces and equipment used during the procedure.

  • Contaminated PPE should be removed and disposed of according to institutional guidelines.[4]

Disposal Plan

The disposal of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid and its waste must be managed to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • All solid and liquid waste containing this chemical must be collected in a designated, properly labeled, and sealed hazardous waste container.[5]

Container Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "3-(2-methyl-1H-imidazol-1-yl)propanoic acid," and any other information required by your institution's environmental health and safety (EHS) department.[5]

Disposal Method:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[5]

  • Do not dispose of this chemical down the drain or in regular trash.[3][5]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Setup Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction handle_weigh->handle_transfer cleanup_decon Decontaminate Workspace handle_transfer->cleanup_decon Proceed to Cleanup cleanup_waste Collect Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff

Caption: Workflow for handling 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methyl-1H-imidazol-1-yl)propanoic acid
Reactant of Route 2
3-(2-methyl-1H-imidazol-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.